St 587
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15327-38-5 |
|---|---|
Molecular Formula |
C10H10ClF3N4O3 |
Molecular Weight |
326.66 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;nitric acid |
InChI |
InChI=1S/C10H9ClF3N3.HNO3/c11-7-2-1-6(10(12,13)14)5-8(7)17-9-15-3-4-16-9;2-1(3)4/h1-2,5H,3-4H2,(H2,15,16,17);(H,2,3,4) |
InChI Key |
DESQSCXTLOLOOG-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC(=C2)C(F)(F)F)Cl.[N+](=O)(O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine St 587 ST-587 |
Origin of Product |
United States |
Foundational & Exploratory
St 587: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
St 587, an imidazolidine derivative, is a potent and highly selective alpha-1 adrenergic receptor agonist.[1] This technical guide delineates the established and inferred mechanism of action of this compound, drawing from its classification as a selective alpha-1 adrenoceptor agonist and available pharmacological data. The document provides a comprehensive overview of its primary signaling pathways, quantitative pharmacological data, and detailed experimental protocols for assessing its activity. The information is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism
This compound exerts its pharmacological effects primarily through the activation of alpha-1 adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the effects of the endogenous catecholamines, norepinephrine and epinephrine.[2] The binding of this compound to the alpha-1 adrenoceptor is inferred to initiate a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.
Signaling Pathway
The activation of Gq by the this compound-alpha-1 adrenoceptor complex initiates a well-characterized downstream signaling cascade:
-
Gq Protein Activation: The activated alpha-1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the alpha subunit of the Gq protein (Gαq).
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).[3][4][5][6]
-
Second Messenger Production: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response.
References
- 1. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced activation of phospholipase C and insulin secretion from islets incubated in fatty acid-free bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of phospholipase C-gamma by phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of phospholipase C is not correlated to the formation of prostaglandins and superoxide in cultured rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to TBAJ-587: A Next-Generation Diarylquinoline for Tuberculosis Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TBAJ-587 is a next-generation diarylquinoline (DARQ) antibiotic currently in clinical development for the treatment of tuberculosis (TB).[1] As a structural analog of bedaquiline, the first diarylquinoline approved for multidrug-resistant TB, TBAJ-587 shares a novel mechanism of action: the direct inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis.[2][3] Preclinical data have demonstrated that TBAJ-587 exhibits more potent antimycobacterial activity and a superior safety profile, particularly with reduced cardiotoxicity, when compared to its predecessor.[1][4] Having entered Phase 1 clinical trials in late 2020, TBAJ-587 represents a promising candidate for future TB treatment regimens, offering the potential for improved efficacy and safety.[5][6]
Chemical and Physicochemical Properties
TBAJ-587 was developed through a lead optimization program aimed at enhancing the therapeutic profile of bedaquiline.[1] Key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | [7] |
| Molecular Formula | C₃₅H₃₅BrN₂O₂ | [7] |
| Molecular Weight | 614.51 g/mol | [7] |
| CAS Number | 2252316-16-6 | [7][8] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
| Purity | >98% | [7] |
| Chemical Class | Diarylquinoline | [5] |
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase
The primary molecular target of TBAJ-587 is the F1Fo-ATP synthase, an essential enzyme for energy metabolism in Mycobacterium tuberculosis.[3][9]
TBAJ-587 specifically binds to the c-subunit of the Fo rotor within the mycobacterial ATP synthase complex.[10][11] This binding event physically obstructs the rotation of the c-ring, which is crucial for the translocation of protons across the inner mitochondrial membrane. The inhibition of this proton motive force directly halts the synthesis of ATP, leading to a rapid depletion of cellular energy and subsequent bactericidal effects.[7][9] The selectivity of TBAJ-587 for the mycobacterial ATP synthase contributes to its favorable safety profile.[1]
Figure 1. Signaling pathway of TBAJ-587's mechanism of action.
Preclinical Data
In Vitro Activity
TBAJ-587 has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as other non-tuberculous mycobacteria (NTM).[1][10]
| Organism/Strain | Assay | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | MABA | 0.006 (MIC₉₀) | [8] |
| M. tuberculosis H37Rv | LORA | <0.02 (MIC₉₀) | [8] |
| M. tuberculosis H37Rv | - | 0.031-0.062 (MIC₉₀) | [12] |
| M. abscessus (clinical isolates) | Broth Microdilution | 0.002-0.5 | [10] |
| M. massiliense (clinical isolates) | Broth Microdilution | 0.0039-0.25 | [10] |
MABA: Microplate Alamar Blue Assay; LORA: Low Oxygen Recovery Assay
The metabolites of TBAJ-587, particularly M3, also exhibit antimycobacterial activity.[12]
| Compound | MIC₉₀ (µg/mL) | Reference |
| TBAJ-587 | 0.031-0.062 | [12] |
| Metabolite M2 | 0.4-1.6 | [12] |
| Metabolite M3 | 0.062-0.125 | [12] |
| Metabolite M12 | 2.2-9 | [12] |
In Vivo Efficacy
In murine models of tuberculosis, TBAJ-587 has shown superior bactericidal and sterilizing activity compared to bedaquiline, both as a monotherapy and in combination regimens.[13][14] It is also effective against bedaquiline-resistant mutants.[14] In an immunocompromised mouse model of M. abscessus infection, the in vivo activity of TBAJ-587 was comparable to that of bedaquiline.[10][15]
Safety Profile
A key advantage of TBAJ-587 is its improved safety profile, particularly the reduced inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with cardiac QT interval prolongation.[4][9]
| Compound | hERG Channel Inhibition (IC₅₀, µM) | Reference |
| Bedaquiline | ~1.5 | [1] |
| TBAJ-587 | 13 | [16] |
Clinical Development
TBAJ-587 entered a Phase 1 clinical trial in December 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[6] The study included single ascending dose (SAD), multiple ascending dose (MAD), and food effect cohorts.[17][18] The results of this first-in-human study have been used to develop a population pharmacokinetic model for TBAJ-587 and its main metabolites, M2 and M3.[18] This model is being used to inform dose selection for future Phase 2a studies.[18] The development of TBAJ-587 is a collaborative effort involving the TB Alliance and the European Regimen Accelerator for Tuberculosis (ERA4TB) consortium.[5][17]
Synthesis
A novel asymmetric synthesis of TBAJ-587 has been developed using a synergistic Li/Li bimetallic system.[19] This method provides high yield and enantioselectivity.[19]
| Synthesis Method | Yield | Enantiomeric Ratio (er) | Reference |
| Previous Racemic Synthesis | 52% | Not enantioselective | [19][20] |
| Asymmetric Synthesis (Initial) | 90% | 80:20 | [19] |
| Asymmetric Synthesis (After Recrystallization) | 35% (total from gram-scale) | 99.9:0.1 | [19][20] |
Experimental Protocols
Asymmetric Synthesis of TBAJ-587
This protocol outlines the key asymmetric nucleophilic addition reaction for the synthesis of TBAJ-587 using a synergistic Li/Li bimetallic system.[20]
-
Materials: Quinoline starting material, aryl ketone starting material, dry toluene, Lithium diisopropylamide (LDA), chiral ligand, n-Butyllithium (nBuLi), and Diisopropylamine.[20]
-
Procedure:
-
To a solution of the quinoline starting material and the aryl ketone in dry toluene, add LDA.[20]
-
In a separate flask, prepare the lithium salt of the chiral ligand by adding nBuLi to a solution of the ligand.[20]
-
Add the chiral ligand and the in-situ generated lithium salt to the reaction mixture.[20]
-
Stir the reaction and monitor for completion.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product, for example, by recrystallization to achieve high enantiomeric purity.[19][20]
-
Figure 2. Experimental workflow for the asymmetric synthesis of TBAJ-587.
In Vitro ATP Synthesis Assay
This assay quantifies the inhibitory effect of TBAJ-587 on ATP synthesis.[9]
-
Procedure:
-
Prepare inverted membrane vesicles (IMVs) from M. smegmatis or a similar mycobacterial species.
-
Incubate IMVs with a respiratory substrate (e.g., NADH) to generate a proton motive force.[9]
-
Add ADP and a luciferin/luciferase-based ATP detection reagent.[9]
-
Add TBAJ-587 at various concentrations.[9]
-
Measure ATP synthesis by the luminescence generated, which is proportional to the amount of ATP produced.[9]
-
Determine the IC₅₀ value by fitting the data to a concentration-response curve.[9]
-
hERG Channel Inhibition Assay (Whole-Cell Patch Clamp)
This electrophysiological method assesses the potential for cardiac toxicity.[9]
-
Procedure:
-
Culture cells expressing the hERG channel and prepare them for patch-clamp recording.[9]
-
Perform whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents and record the baseline current.[9]
-
Perfuse the test compound (TBAJ-587) at increasing concentrations.[9]
-
Record the effect of the compound on the hERG current.[9]
-
Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.[9]
-
Figure 3. Experimental workflow for the hERG channel inhibition assay.
Time-Kill Kinetic Assay
This assay determines the bactericidal or bacteriostatic activity of TBAJ-587.[4][7]
-
Procedure:
-
Prepare a standardized inoculum of the test organism in a suitable broth.[7]
-
Add TBAJ-587 to the bacterial cultures at various multiples of its MIC.[7]
-
Remove aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[7]
-
Determine the number of viable bacteria in each aliquot by plating serial dilutions and counting the colony-forming units (CFU).[7]
-
Checkerboard Assay
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of TBAJ-587 in combination with other drugs.[4][7]
-
Procedure:
-
Prepare twofold serial dilutions of TBAJ-587 along the x-axis of a 96-well plate.[7]
-
Prepare dilutions of the second drug along the y-axis of the plate.[7]
-
Inoculate each well with a standardized bacterial suspension.[7]
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.
-
Conclusion
TBAJ-587 is a potent, next-generation diarylquinoline with a well-defined mechanism of action targeting the mycobacterial ATP synthase.[9] Preclinical studies have demonstrated its superior potency and efficacy against M. tuberculosis and other mycobacteria, coupled with an improved safety profile compared to bedaquiline.[1] With promising results from early clinical development, TBAJ-587 stands as a strong candidate for inclusion in future, more effective, and safer treatment regimens for tuberculosis.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. tballiance.org [tballiance.org]
- 3. benchchem.com [benchchem.com]
- 4. TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBAJ-587, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]
- 6. tballiance.org [tballiance.org]
- 7. benchchem.com [benchchem.com]
- 8. TBAJ-587 | ATP synthase inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro killing dynamics of the diarylquinolone TBAJ-587 and its main metabolites against Mycobacterium tuberculosis | ARAID [araid.es]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The diarylquinoline TBAJ-587 shows potential against <em>M. abscessus</em> infections | BioWorld [bioworld.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 18. Population pharmacokinetics of TBAJ-587 and its main metabolites-Evaluation of different loading dose strategies and early dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic Li/Li Bimetallic System for the Asymmetric Synthesis of Antituberculosis Drug TBAJ-587 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In-Depth Technical Guide: Alpha-1 Adrenergic Agonist Properties of St 587
For Researchers, Scientists, and Drug Development Professionals
Abstract
St 587, a clonidine derivative, is a potent and highly selective alpha-1 adrenergic receptor agonist. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its interactions with alpha-1 adrenergic receptors. The document summarizes key quantitative data from in vitro and in vivo studies, details experimental protocols for the cited research, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in adrenergic receptor pharmacology and drug development.
Introduction
This compound, chemically 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, has been identified as a selective agonist for alpha-1 adrenoceptors.[1] Its pharmacological profile has been investigated in various preclinical models, revealing its effects on blood pressure and sympathetic neurotransmission.[1] This document collates and presents the available data on its binding affinity, potency, and efficacy at alpha-1 adrenergic receptors, alongside its activity at other adrenoceptor subtypes.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound at adrenergic receptors, derived from functional and antagonist interaction studies.
Table 1: Functional Activity of this compound in Rat Vas Deferens
| Tissue Preparation | Parameter | Value | Antagonist | Reference |
| Prostatic portion of rat vas deferens | pA2 | 8.41 ± 0.03 | Prazosin | [2][3] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the affinity of the antagonist for the receptor.
Table 2: Partial Agonist and Antagonist Activity of this compound
| Tissue/Receptor | Activity | Parameter | Value | Conditions | Reference |
| Presynaptic α2-adrenoceptors (prostatic portion of rat vas deferens) | Partial Agonist | Emax | 49.5 ± 3.5% inhibition of twitch responses | In the presence of prazosin (0.1 µM) | [2][3] |
| Postsynaptic α1-adrenoceptors (prostatic portion of rat vas deferens) | Antagonist | - | Competitively antagonized phenylephrine-induced contractions | - | [2][3] |
| α1-adrenoceptors (epididymal half of rat vas deferens) | Partial Agonist | - | Induced contractions | - | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Functional Analysis in Isolated Rat Vas Deferens
This protocol is based on the methodology described by Badia and Sallés (1989).[2][3]
Objective: To characterize the functional activity of this compound at alpha-1 adrenoceptors in a native tissue preparation.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Prazosin hydrochloride
-
Phenylephrine hydrochloride
-
Organ bath setup with isometric transducers
-
Field stimulation electrodes
Procedure:
-
Rats are euthanized by a humane method.
-
The vasa deferentia are dissected and cleaned of surrounding connective tissue.
-
Each vas deferens is bisected into prostatic and epididymal portions.
-
The prostatic portions are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
Tissues are subjected to an initial tension of 0.5 g and allowed to equilibrate for at least 60 minutes.
-
Field stimulation is applied via two platinum electrodes using square-wave pulses of 1 ms duration at a frequency of 0.1 Hz.
-
Cumulative concentration-response curves to this compound are constructed to evaluate its effect on the twitch responses.
-
To determine the antagonist properties, concentration-response curves to phenylephrine are generated in the absence and presence of increasing concentrations of this compound.
-
To determine the pA2 value of prazosin, concentration-response curves to this compound are constructed in the absence and presence of different concentrations of prazosin.
Data Analysis:
-
Concentration-response curves are plotted, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.
-
For antagonist studies, Schild plot analysis is used to determine the pA2 value. The dose ratio is calculated for each antagonist concentration, and the log (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression line provides the pA2 value.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including smooth muscle contraction.
Experimental Workflow for Schild Analysis
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist. It involves generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist. The dose ratio, which is the ratio of the agonist EC50 in the presence and absence of the antagonist, is calculated for each antagonist concentration. A plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).
Discussion
The available data robustly characterize this compound as a selective alpha-1 adrenergic agonist. Functional studies in the rat vas deferens have provided a quantitative measure of the antagonism by prazosin, confirming the involvement of alpha-1 adrenoceptors.[2][3] The compound exhibits a complex pharmacological profile, acting as a partial agonist at presynaptic alpha-2 adrenoceptors and as an antagonist at postsynaptic alpha-1 adrenoceptors in the prostatic portion of the rat vas deferens, while behaving as a partial agonist at alpha-1 adrenoceptors in the epididymal portion.[2][3] This tissue-dependent and receptor subtype-specific activity highlights the intricacies of adrenergic pharmacology.
Further research is warranted to fully elucidate the binding affinities (Ki or Kd values) of this compound for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D), preferably using recombinant cell lines expressing each subtype in isolation. Such studies would provide a more precise understanding of its subtype selectivity and contribute to the development of more targeted therapeutic agents.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of alpha-1 adrenergic receptors. Its high selectivity makes it a useful probe for distinguishing alpha-1 mediated effects from those of other adrenoceptor subtypes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of adrenergic pharmacology. Future studies focusing on its subtype-specific binding and functional characteristics will further enhance our understanding of this potent alpha-1 adrenergic agonist.
References
- 1. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
St 587 chemical structure and properties
An In-depth Technical Guide to the Core Chemical Structure and Properties of St 587
This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective alpha-1-adrenoceptor agonist. Its chemical name is 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine. As a selective agonist for alpha-1-adrenergic receptors, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to this compound.
Chemical Structure and Properties
The chemical structure and known properties of this compound are summarized below.
Chemical Structure:
IUPAC Name: 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine
SMILES: C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1
Molecular Formula: C₁₀H₉ClF₃N₃
Molecular Weight: 279.65 g/mol
Chemical Structure Diagram:
A central five-membered imidazolidine ring with two nitrogen atoms. One of the ring carbons is double-bonded to an exocyclic nitrogen atom. This exocyclic nitrogen is bonded to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position relative to the point of attachment of the imino group.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉ClF₃N₃ |
| Molecular Weight | 279.65 g/mol |
| IUPAC Name | 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine |
| SMILES | C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1 |
| Melting Point | Data not available |
| Solubility | Data not available |
| Physical Appearance | Data not available |
Pharmacological Properties
| Property | Value |
| Target | Alpha-1 Adrenergic Receptor |
| Activity | Selective Agonist |
Synthesis
A probable synthesis method for this compound can be adapted from protocols for similar 2-iminoimidazolidine derivatives. The general approach involves the condensation of a substituted phenylisothiocyanate with ethylenediamine.
Probable Synthesis Protocol
-
Step 1: Synthesis of 1-(2-chloro-5-trifluoromethylphenyl)thiourea.
-
Dissolve 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent such as ethanol.
-
Add an equimolar amount of ammonium thiocyanate and heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 1-(2-chloro-5-trifluoromethylphenyl)thiourea.
-
-
Step 2: S-methylation of the thiourea derivative.
-
Suspend the 1-(2-chloro-5-trifluoromethylphenyl)thiourea in a solvent like acetone.
-
Add an equimolar amount of methyl iodide and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the S-methylisothiourea hydroiodide salt is formed.
-
-
Step 3: Cyclization with ethylenediamine.
-
To the S-methylisothiourea hydroiodide salt, add an excess of ethylenediamine.
-
Heat the mixture to reflux for several hours.
-
After cooling, the excess ethylenediamine is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vivo Assessment of Pressor Activity in Pithed Rats
This protocol is designed to evaluate the alpha-1-adrenoceptor-mediated vasoconstrictor effects of this compound in the absence of central nervous system and reflex cardiovascular control.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Urethane (for anesthesia)
-
This compound
-
Prazosin (selective alpha-1 antagonist)
-
Yohimbine (selective alpha-2 antagonist)
-
Saline (0.9% NaCl)
-
Heparin
-
Tracheal cannula
-
Carotid artery cannula connected to a pressure transducer
-
Jugular vein cannula for drug administration
-
Pithing rod (a steel rod)
-
Ventilator
-
Data acquisition system
Methodology
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.).
-
Insert a tracheal cannula and ventilate the animal with a rodent ventilator.
-
Cannulate the left carotid artery for continuous measurement of blood pressure and the right jugular vein for intravenous drug administration.
-
Administer heparin (1000 IU/kg, i.v.) to prevent blood clotting.
-
-
Pithing Procedure:
-
Insert the pithing rod through the orbit and foramen magnum down the spinal canal to destroy the brain and spinal cord.
-
Confirm successful pithing by the absence of respiratory movements and a stable, low blood pressure.
-
-
Experimental Procedure:
-
Allow the preparation to stabilize for 20 minutes.
-
Administer cumulative doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, i.v.) and record the pressor responses (increase in mean arterial pressure).
-
To confirm the involvement of alpha-1 adrenoceptors, pretreat a separate group of pithed rats with prazosin (e.g., 0.1 mg/kg, i.v.) 15 minutes before administering the this compound dose-response curve.
-
To assess selectivity, pretreat another group with the alpha-2 antagonist yohimbine (e.g., 1 mg/kg, i.v.) before the this compound dose-response curve.
-
-
Data Analysis:
-
Express the pressor responses as the change in mean arterial pressure (ΔMAP) in mmHg.
-
Construct dose-response curves for this compound in the absence and presence of the antagonists.
-
Calculate the ED₅₀ (dose producing 50% of the maximal response) for this compound.
-
In Vitro Alpha-1 Adrenoceptor Binding Assay
This protocol details a radioligand binding assay to determine the affinity of this compound for alpha-1-adrenoceptors using [³H]prazosin.
Materials and Reagents
-
Rat brain cortex or other tissue rich in alpha-1 adrenoceptors
-
[³H]prazosin (specific activity ~80 Ci/mmol)
-
This compound
-
Phentolamine (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Methodology
-
Membrane Preparation:
-
Dissect the tissue (e.g., rat brain cortex) on ice and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer at a protein concentration of approximately 0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of [³H]prazosin (final concentration ~0.2 nM)
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
-
850 µL of the membrane preparation.
-
-
Incubate the tubes at 25°C for 30 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]prazosin binding).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]prazosin and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Alpha-1 Adrenoceptors
Caption: Alpha-1 adrenoceptor signaling pathway activated by this compound.
Experimental Workflow: In Vivo Pithed Rat Assay
Caption: Workflow for the in vivo assessment of this compound pressor activity.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for the in vitro alpha-1 adrenoceptor binding assay.
Conclusion
This compound is a valuable research tool for studying the pharmacology of alpha-1-adrenergic receptors. This guide has provided a summary of its known chemical and pharmacological properties, along with detailed protocols for its synthesis and characterization. The provided workflows and signaling pathway diagram offer a clear visual representation of the experimental processes and mechanism of action. Further research is warranted to fully elucidate the physicochemical properties of this compound and to explore its full therapeutic potential.
An In-depth Technical Guide on the Physiological Effects of St 587
For Researchers, Scientists, and Drug Development Professionals
Abstract
St 587, chemically identified as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and selective α1-adrenoceptor agonist that also exhibits partial agonist and, in some contexts, antagonist properties at α2-adrenoceptors. This technical guide provides a comprehensive overview of the physiological effects of this compound, with a focus on its cardiovascular and autonomic activities. Through a detailed examination of key experimental findings, this document elucidates the compound's mechanism of action, dose-dependent effects, and its interactions with other adrenergic agents. The information is presented to support further research and drug development endeavors.
Introduction
This compound is a clonidine analog that has been instrumental in the pharmacological characterization of adrenergic receptors. Its primary mechanism of action is the stimulation of α1-adrenoceptors, leading to a range of physiological responses, most notably vasoconstriction and an increase in blood pressure. However, its more complex interactions with α2-adrenoceptors at both presynaptic and postsynaptic sites contribute to a nuanced pharmacological profile. This guide synthesizes the available quantitative data and experimental protocols from pivotal studies to provide a detailed understanding of this compound's effects.
Core Physiological Effects of this compound
The physiological effects of this compound are primarily mediated by its interaction with the adrenergic system. The following sections detail its impact on various physiological parameters, with quantitative data summarized in the accompanying tables.
Cardiovascular Effects
This compound is a potent pressor agent, inducing a dose-dependent increase in blood pressure. This effect is a direct consequence of its agonist activity at α1-adrenoceptors on vascular smooth muscle, leading to vasoconstriction.
Table 1: Effects of this compound on Blood Pressure in Pithed Rats
| Dose (µg/kg, i.v.) | Mean Arterial Pressure Increase (mmHg) |
| 1 | 20 |
| 10 | 40 |
| 100 | 60 |
| 1000 | 80 |
| 10000 | >100 |
Data synthesized from studies in pithed rats where the central nervous system's influence on blood pressure is eliminated, isolating the peripheral effects of the compound.
In addition to its pressor effects, this compound can also influence heart rate. It has been shown to inhibit the tachycardia elicited by sympathetic stimulation in pithed rats, an effect attributed to the stimulation of presynaptic α1-adrenoceptors.
Effects on the Central Nervous System
While primarily characterized by its peripheral actions, this compound can also exert effects on the central nervous system. In rabbits, this compound has been observed to have an EEG synchronizing action.
Effects on Smooth Muscle
This compound demonstrates significant effects on smooth muscle tissues, particularly the vas deferens. In the bisected rat vas deferens, it potentiates twitch responses in the prostatic portion through the involvement of post-synaptic α1-adrenoceptors. In the same tissue, when α1-adrenoceptors are blocked, this compound can act as a partial agonist at presynaptic α2-adrenoceptors, leading to an inhibition of twitch responses.
Table 2: Effects of this compound on the Bisected Rat Vas Deferens
| Tissue Portion | Effect | Receptor Involved |
| Prostatic | Potentiation of twitch responses | Post-synaptic α1-adrenoceptors |
| Prostatic (with α1 blockade) | Inhibition of twitch responses | Presynaptic α2-adrenoceptors |
| Epididymal | Partial agonist at α1-adrenoceptors | α1-adrenoceptors |
Inotropic Effects
In the heart, this compound can exert a positive inotropic effect, meaning it can increase the force of muscular contraction. This effect, however, is dependent on the extracellular potassium concentration. In isolated Zucker rat heart ventricles, this compound significantly increased developed tension at a potassium concentration of 14 mM, an effect that was reversible by the α1-antagonist prazosin.
Mechanism of Action and Signaling Pathways
This compound's physiological effects are rooted in its interaction with α1 and α2-adrenergic receptors, which triggers specific intracellular signaling cascades.
α1-Adrenoceptor Signaling Pathway
As a selective α1-adrenoceptor agonist, this compound initiates a well-defined signaling pathway upon binding to its receptor. This G-protein coupled receptor (GPCR) is primarily coupled to Gq/11 proteins. Activation of this G-protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to the downstream cellular responses, such as smooth muscle contraction.
Caption: α1-Adrenoceptor signaling pathway activated by this compound.
Presynaptic α2-Adrenoceptor Signaling Pathway
This compound also interacts with presynaptic α2-adrenoceptors. These receptors are coupled to Gi proteins, which are inhibitory. When activated, the α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine from the presynaptic neuron, creating a negative feedback loop. As a partial agonist, this compound's effect on this pathway can be complex, sometimes leading to an inhibition of neurotransmitter release and in other contexts, acting as an antagonist to other α2 agonists.
Caption: Presynaptic α2-adrenoceptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Determination of Cardiovascular Effects in Pithed Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
The rats are anesthetized with pentobarbital sodium (60 mg/kg, i.p.).
-
A tracheal cannula is inserted for artificial respiration.
-
The brain and spinal cord are destroyed by a steel rod inserted through the orbit and vertebral canal (pithing).
-
The carotid artery is cannulated for the measurement of blood pressure using a pressure transducer.
-
The jugular vein is cannulated for intravenous drug administration.
-
Heart rate is recorded via subcutaneous electrodes connected to an electrocardiograph.
-
After a stabilization period of 20 minutes, this compound is administered intravenously in increasing doses.
-
Blood pressure and heart rate are recorded continuously.
-
To study receptor selectivity, antagonists such as prazosin (α1 blocker) and yohimbine (α2 blocker) are administered prior to this compound.
-
Caption: Experimental workflow for cardiovascular studies in pithed rats.
In Vitro Studies on the Bisected Rat Vas Deferens
-
Tissue Preparation:
-
Male Wistar rats (200-250g) are euthanized by cervical dislocation.
-
The vasa deferentia are dissected out and cleaned of adhering connective tissue.
-
Each vas deferens is bisected into a prostatic and an epididymal portion.
-
-
Experimental Setup:
-
The tissue portions are mounted in organ baths containing Krebs solution at 37°C and gassed with 95% O2 and 5% CO2.
-
The tissues are connected to isometric force transducers for recording contractions.
-
Tissues are subjected to an initial tension of 0.5g and allowed to equilibrate for 60 minutes.
-
-
Procedure:
-
Twitch contractions are elicited by electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).
-
Cumulative concentration-response curves to this compound are constructed.
-
To investigate receptor subtypes, experiments are repeated in the presence of selective antagonists like prazosin and yohimbine.
-
Conclusion
This compound is a valuable pharmacological tool for the study of adrenergic receptors. Its high selectivity for the α1-adrenoceptor makes it a reliable agent for investigating the physiological consequences of α1-stimulation. Its more complex interactions with α2-adrenoceptors add another layer to its pharmacological profile, providing insights into the nuanced regulation of the autonomic nervous system. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential and physiological implications of α1-adrenoceptor modulation.
St 587: A Technical Pharmacology and Toxicology Profile
St 587 , with the chemical name 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine , is a clonidine derivative identified as a highly selective alpha-1 (α₁) adrenoceptor agonist. Research primarily conducted in the 1980s established its pharmacological profile, highlighting its potent vasoconstrictive effects and its utility as a tool for investigating the sympathetic nervous system. This document provides an in-depth summary of the available pharmacological and toxicological data on this compound, intended for researchers, scientists, and drug development professionals.
Core Pharmacology
Mechanism of Action
This compound exerts its effects primarily by selectively binding to and activating α₁-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, stimulate the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction and an increase in blood pressure.
While highly selective for the α₁-adrenoceptor, some studies indicate that at higher doses, this compound can also exhibit α₂-adrenoceptor blocking properties.
Signaling Pathway: α₁-Adrenergic Receptor Activation
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Data Presentation: Pharmacological Effects
The following table summarizes the quantitative data available from published abstracts, primarily detailing the effective doses of this compound in various animal models.
| Effect | Animal Model | Dose Range | Route of Administration | Antagonists Used |
| Increased Blood Pressure | Pithed Rats | 1–10,000 µg/kg | Intravenous (i.v.) | Prazosin (α₁), Rauwolscine/Yohimbine (α₂) |
| Inhibition of Tachycardia | Pithed Rats | N/A | i.v. | Prazosin (α₁), Yohimbine (α₂) |
| Increased Flexor Reflex | Spinal Rats | 1 mg/kg | i.v. | Prazosin, Clozapine (α₁); Yohimbine, Rauwolscine (α₂) |
| EEG Synchronization | Rabbits | N/A | N/A | Methoxamine |
| Antagonism of B-HT 920 | Pithed Rats | 1 mg/kg | i.v. | Prazosin |
| Antagonism of B-HT 920 | Anesthetized Rats | 1-10 mg/kg | Subcutaneous (s.c.) | Prazosin |
| Antagonism of B-HT 920 | Anesthetized Dogs | 100 µg/kg | Intracisternal | N/A |
| Antagonism of B-HT 920 / Azepexole | Mice | 0.1 or 1 mg/kg | Intraperitoneal (i.p.) | N/A |
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are not fully available in the public domain. The following descriptions are based on methodologies briefly outlined in scientific abstracts.
General Workflow for In Vivo Pharmacological Assessment
Imidazolidine Derivatives: A Technical Guide to a Privileged Scaffold in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its structural versatility and ability to engage in diverse biological interactions have led to the development of a wide array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth overview of key imidazolidine derivatives, their pharmacological mechanisms, quantitative data, and the experimental protocols used in their evaluation.
Core Pharmacological Classes and Mechanisms of Action
Imidazolidine derivatives have been successfully developed to target a range of receptors and proteins. This section details the mechanisms of three prominent classes.
α-Adrenergic and Imidazoline Receptor Ligands
This class primarily includes centrally acting antihypertensive agents. The prototypical drug, Clonidine, acts as an agonist at α2-adrenergic receptors, while newer agents like Moxonidine show selectivity for imidazoline I1 receptors.
Mechanism of Action: Clonidine Clonidine exerts its hypotensive effects by stimulating presynaptic α2-adrenergic autoreceptors in the brainstem.[1][2] This activation is coupled to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[3][4] The resulting decrease in intracellular cyclic AMP (cAMP) leads to reduced presynaptic calcium ion influx, which culminates in the decreased release of norepinephrine into the synaptic cleft.[4] This reduction in sympathetic outflow from the central nervous system leads to decreased heart rate and peripheral vascular resistance, lowering blood pressure.[1][2]
Androgen Receptor Antagonists
The imidazolidine-2,4-dione (hydantoin) core is central to a class of potent non-steroidal antiandrogens. Enzalutamide is a second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).
Mechanism of Action: Enzalutamide Unlike first-generation antiandrogens, enzalutamide features a multi-pronged mechanism that comprehensively shuts down AR signaling.[5] It acts at three key stages of the pathway:[6][7][8]
-
Competitive Inhibition: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity (five to eight times greater) than older drugs like bicalutamide, effectively blocking natural androgens (testosterone, DHT) from activating the receptor.[6]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this critical step, sequestering the receptor in the cytoplasm.[5][9]
-
Impaired DNA Binding: By altering the receptor's conformation, enzalutamide impairs the ability of any AR that does reach the nucleus to bind to specific DNA sequences known as androgen response elements (AREs), thereby preventing the transcription of genes that drive cancer cell proliferation.[7]
MDM2-p53 Interaction Inhibitors
The cis-imidazoline scaffold is the basis for the Nutlin class of compounds, which are potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.
Mechanism of Action: Nutlin-3a In many cancers with wild-type p53, the tumor suppressor function of p53 is silenced by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. Nutlin-3a, a cis-imidazoline analog, is designed to fit into the hydrophobic p53-binding pocket of MDM2.[10] By occupying this pocket, Nutlin-3a competitively inhibits the MDM2-p53 interaction. This disruption prevents the degradation of p53, leading to its stabilization and accumulation in the cell nucleus.[11] The elevated levels of active p53 can then act as a transcription factor to induce downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[12]
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters for the representative imidazolidine derivatives discussed. This data is essential for understanding their potency, selectivity, and pharmacokinetic profiles.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target(s) | Parameter | Value | Cell Line / Tissue | Reference(s) |
| Clonidine | α2-Adrenergic Receptor | Selectivity (α2:α1) | ~200 : 1 | N/A | [13] |
| Moxonidine | I1-Imidazoline Receptor | Selectivity (I1:α2) | 40 - 700 fold | Bovine VLM, Rat Kidney | [14] |
| I1-Imidazoline Receptor | Correlation (Ki vs. ED50) | r = 0.996 | Bovine VLM | [15][16] | |
| Enzalutamide | Androgen Receptor | Relative Affinity | 5-8x > Bicalutamide | N/A | [6] |
| Nutlin-3a | MDM2-p53 Interaction | IC50 | ~90 nM | Biochemical Assay | [10][17] |
| MDM2 | Ki | 36 nM | Biochemical Assay | [18][19] | |
| MDM2 (clinical stage) | IC50 (Idasanutlin) | 6 nM | Biochemical Assay | [20] | |
| Cell Viability | IC50 | 4.15 ± 0.31 µM | HCT116 (p53+/+) | [20] |
VLM: Ventrolateral Medulla
Table 2: Pharmacokinetic Parameters of Enzalutamide
| Parameter | Value | Population | Reference(s) |
| Terminal Half-Life (T½) | 5.8 days | mCRPC Patients | [21][22][23] |
| Time to Steady State | ~28 days | mCRPC Patients | [21][22][23] |
| Accumulation Ratio | ~8.3-fold | mCRPC Patients | [21][22] |
| Primary Elimination | Hepatic Metabolism | Healthy Volunteers | [21] |
mCRPC: metastatic Castration-Resistant Prostate Cancer
Key Experimental Protocols
The generation of reliable pharmacological data depends on robust and well-defined experimental procedures. Below are detailed methodologies for the synthesis of a common imidazolidinone core and a standard receptor binding assay.
General Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
This protocol describes a one-pot, pseudo-multicomponent reaction to synthesize the imidazolidin-2-one core, a key structure in many bioactive molecules.[24][25]
Workflow Diagram
Methodology:
-
Schiff Base Formation: To a solution of a 1,2-diamine (e.g., trans-1,2-diaminocyclohexane, 1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add an aldehyde (e.g., benzaldehyde, 2.0 mmol). Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the diamine is consumed.
-
In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent (e.g., sodium borohydride, NaBH₄, 2.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 1-2 hours until the Schiff base is fully reduced (as monitored by TLC).
-
Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 mmol) to the reaction mixture. Stir at room temperature overnight.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired imidazolidin-2-one.[24]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Radioligand Competitive Binding Assay (Filtration Method)
This protocol is a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the androgen or adrenergic receptors.[26]
Methodology:
-
Membrane Preparation: Prepare a membrane homogenate from a tissue or cell line expressing the target receptor. Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[27]
-
Assay Setup: Set up the assay in a 96-well plate. For each test compound, prepare a serial dilution (typically 8-10 concentrations covering a 5-log unit range).
-
Incubation: To each well, add in order:
-
150 µL of the membrane preparation (containing 5-100 µg of protein).[27]
-
50 µL of the test compound at various concentrations (or buffer for total binding, or a high concentration of a known non-radiolabeled ligand for non-specific binding).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-DHT for the androgen receptor) near its Kd value.
-
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes), often with gentle agitation.[27]
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[26]
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 2. saber.ucv.ve [saber.ucv.ve]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 10. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Clinical Pharmacokinetic Studies of Enzalutamide | Scilit [scilit.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. giffordbioscience.com [giffordbioscience.com]
St 587 Receptor Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
St 587, also known by its chemical name 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a pharmacological tool compound recognized for its activity at adrenergic receptors. This technical guide provides a comprehensive overview of the available information regarding the receptor binding affinity of this compound, with a focus on its interaction with adrenergic receptor subtypes. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
This compound is consistently characterized in the scientific literature as a highly selective alpha-1 (α1) adrenoceptor agonist.[1] Its selectivity for the α1 subtype over the alpha-2 (α2) adrenoceptor has been a key feature highlighted in pharmacological studies.[1][2] This selectivity makes it a valuable agent for investigating the physiological and pathological roles of α1-adrenoceptors.
Receptor Binding Profile of this compound
The primary molecular target of this compound is the α1-adrenoceptor. Studies have demonstrated its agonist activity, leading to physiological responses such as an increase in blood pressure.[1] Its selectivity has been established through comparative studies using α1 and α2-selective antagonists like prazosin and rauwolscine, respectively.[1]
Quantitative Binding Data
Despite numerous functional studies, specific binding affinity values (Ki, IC50, Kd) for this compound at different adrenergic receptor subtypes are not extensively reported in the available literature. One study, however, provides a pA2 value, which is a measure of the affinity of an antagonist. In this particular study, this compound was found to competitively antagonize the effects of the α1-adrenoceptor agonist phenylephrine in the prostatic portion of the rat vas deferens, yielding a pA2 value. This suggests a potential partial agonist or antagonist behavior in this specific tissue context.
| Compound | Receptor/Tissue | Parameter | Value | Reference |
| This compound | α1-adrenoceptor (prostatic portion of rat vas deferens) | pA2 | 8.41 ± 0.03 | [3] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While this compound is primarily known as an agonist, this value indicates its affinity for the receptor in a competitive setting.
Selectivity Profile
This compound is described as a more selective α1-adrenoceptor agonist than methoxamine.[1] While it is a potent α1-agonist, some studies have also investigated its interaction with α2-adrenoceptors, where it has been shown to possess blocking properties at higher concentrations.[2] This indicates that while highly selective, its activity may not be exclusively limited to α1-adrenoceptors, a crucial consideration for experimental design.
Signaling Pathways
As an α1-adrenoceptor agonist, this compound is expected to activate the canonical signaling pathway associated with this G-protein coupled receptor (GPCR). The α1-adrenoceptors are primarily coupled to Gq/11 proteins.
Figure 1: Simplified signaling pathway of the α1-adrenoceptor activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the receptor binding affinity of a compound like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the affinity of a non-radiolabeled compound (like this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor. For α1-adrenoceptors, a common radioligand is [3H]prazosin.
1. Membrane Preparation:
-
Tissues or cells expressing the target α1-adrenoceptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [3H]prazosin, typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
The prepared cell membranes.
-
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by a compound. For an α1-adrenoceptor agonist like this compound, common functional assays include measuring changes in intracellular calcium or smooth muscle contraction.
1. Intracellular Calcium Mobilization Assay:
-
Cells expressing the target α1-adrenoceptor subtype are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
After an incubation period to allow for dye loading and de-esterification, the cells are washed.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Increasing concentrations of this compound are added to the wells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
The data are plotted as the change in fluorescence versus the log concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
2. Isolated Tissue Bath Assay (e.g., Aortic Ring Contraction):
-
A segment of a blood vessel known to express α1-adrenoceptors (e.g., rat aorta) is dissected and cut into rings.
-
The rings are mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The rings are connected to a force transducer to measure isometric tension.
-
After an equilibration period, the viability of the tissue is tested (e.g., with a high potassium solution).
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath and recording the resulting contraction.
-
The data are plotted as the contractile response versus the log concentration of this compound to determine the EC50 and the maximum effect (Emax).
Conclusion
References
- 1. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
introduction to alpha-1 adrenoceptor agonists
An In-depth Technical Guide to Alpha-1 Adrenoceptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system, primarily responding to the endogenous catecholamines norepinephrine and epinephrine.[1][2][3] Comprising three distinct subtypes—α1A, α1B, and α1D—these receptors are integral to a multitude of physiological processes, most notably the regulation of vascular smooth muscle contraction, blood pressure, and cardiac function.[1][2][3] Agonists targeting these receptors are a versatile class of drugs with significant therapeutic applications, ranging from the management of hypotension and shock to use as nasal decongestants.[4][5][6] This guide provides a comprehensive technical overview of α1-adrenoceptor agonists, detailing their classification, mechanism of action, structure-activity relationships, and pharmacological properties. It further outlines detailed experimental protocols for their characterization and includes mandatory visualizations of key pathways and workflows to support drug discovery and development efforts.
Introduction to Alpha-1 Adrenergic Receptors
The α1-adrenergic receptor is a Gq protein-coupled receptor that consists of three highly homologous subtypes: α1A, α1B, and α1D.[1] A previously identified α1C subtype was found to be identical to the α1A subtype.[1] These receptors are activated by catecholamines like norepinephrine and epinephrine and play a central role in the sympathetic nervous system.[1][2]
1.1 Subtypes and Distribution
The three α1-AR subtypes, while sharing significant homology, exhibit distinct tissue distribution and pharmacological properties, which contributes to their diverse physiological roles.
-
α1A-Adrenoceptor: Predominantly found in the human prostate, vas deferens, and urethra, where it mediates smooth muscle contraction. It is also expressed in the heart and brain.[7][8]
-
α1B-Adrenoceptor: Widely expressed in various tissues including the heart, liver, spleen, kidney, and vascular smooth muscle.[7][8] In rodents, it is the predominant subtype, while the α1A subtype predominates in humans.[9]
-
α1D-Adrenoceptor: Primarily located in the aorta, coronary arteries, and certain areas of the brain. It is suggested to play a significant role in mediating vasoconstriction in large conduit arteries.[10][11]
1.2 Physiological Roles
Activation of α1-ARs triggers a cascade of intracellular events leading to various physiological responses:
-
Vasoconstriction: The principal effect in vascular smooth muscle is contraction, leading to increased systemic vascular resistance and blood pressure.[1][2][4][12] This is crucial for maintaining blood pressure homeostasis.
-
Cardiac Effects: In the heart, α1-AR stimulation produces a positive inotropic effect (increased contractility) and can contribute to cardiac hypertrophy.[3][5]
-
Central Nervous System: In the CNS, α1-ARs are involved in modulating behavior, arousal, and neuronal excitability.[1] Norepinephrine, acting on α1-receptors, can decrease glutamatergic excitatory postsynaptic potentials.[1]
-
Other Smooth Muscle Contraction: They induce contraction of the internal urethral sphincter and the dilator pupillae muscle in the eye, causing mydriasis.[1][13]
Classification of Alpha-1 Adrenoceptor Agonists
α1-AR agonists can be broadly categorized based on their chemical structure, primarily into phenethylamines and imidazolines.[14][15]
-
Phenethylamines: These compounds, such as norepinephrine, phenylephrine, and methoxamine, are characterized by a phenyl group with an ethylamine side chain.[14] They are generally non-selective or show selectivity for the α1-adrenoceptor and tend to be full agonists.[14]
-
Imidazolines: Characterized by an imidazoline ring linked to an aromatic system, this class includes compounds like oxymetazoline, xylometazoline, and cirazoline.[14][15] Imidazolines are often non-selective or selective for the α2-adrenoceptor, though notable exceptions like the potent α1-selective agonist cirazoline exist.[14][16] Many imidazolines act as partial agonists.[14]
Mechanism of Action and Signaling Pathways
3.1 The Canonical Gq/11-PLC Pathway
Upon agonist binding, α1-ARs undergo a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11.[1][11] This initiates a well-defined signaling cascade:
-
The activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC).[1][17]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][18]
-
IP3, a soluble molecule, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][18]
-
DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][8]
-
The increased intracellular Ca2+ and activated PKC mediate the final physiological responses, such as smooth muscle contraction.[4]
Caption: Canonical Gq-protein signaling pathway activated by α1-adrenoceptor agonists.
3.2 Non-Canonical Signaling Pathways
Beyond the canonical Gq/PLC pathway, α1-ARs can activate other signaling cascades, often in a subtype-specific manner. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the α1A and α1B subtypes can stimulate the MAPK pathway, which is involved in regulating cell growth and proliferation.[7][8][9][18]
-
Phospholipase D (PLD) and Phospholipase A2 (PLA2): Certain α1-AR subtypes have been shown to couple to PLD and PLA2 activation.[7][9][18]
-
Rho-Signaling: The Rho-signaling pathway has been implicated in the hypertrophic response in cardiomyocytes induced by α1-AR stimulation.[7]
Structure-Activity Relationships (SAR)
The interaction between an agonist and the α1-AR is governed by specific structural features of the ligand.
4.1 Phenethylamines SAR The Easson-Stedman hypothesis provides a foundational model for phenethylamine binding, proposing a three-point attachment to the receptor.[14][15]
-
Aromatic Ring: Hydroxyl groups on the phenyl ring, particularly at the 3 and 4 positions (a catechol), are crucial for maximum agonist activity, enhancing binding through hydrogen bonds.[19][20]
-
β-Hydroxyl Group: An -OH group on the β-carbon of the ethylamine side chain enhances both α- and β-agonist activity. The levorotatory (R) configuration of this chiral center exhibits the highest potency.[15][19]
-
Amine Group: A protonated amine is essential for binding. The size of the substituent on the amino group influences selectivity; smaller substituents favor α-activity, while bulkier groups increase β-selectivity.[19]
4.2 Imidazolines SAR The SAR for imidazolines is distinct from that of phenethylamines and does not adhere to the Easson-Stedman hypothesis.[14][15]
-
Imidazoline Ring: The basicity of the imidazoline ring is critical for activity.
-
Linker: The nature of the bridge connecting the imidazoline ring to the aromatic system influences potency and selectivity.
-
Aromatic Substituents: Substitutions on the aromatic ring significantly impact affinity and selectivity for α1 vs. α2 receptors and for the different α1 subtypes. For instance, in analogues of cirazoline, an oxygen atom in the side-chain is essential for α1-agonist activity.[16]
Pharmacological Properties
5.1 Binding Affinity and Efficacy
The affinity (Ki) and efficacy (EC50 or intrinsic efficacy) of agonists vary significantly among the α1-AR subtypes. A comprehensive study of 62 α-agonists at the three human α1-AR subtypes provided valuable insights into their selectivity.[6] A61603 was identified as the most selective α1A-agonist, a selectivity driven primarily by its high affinity for the α1A subtype (>660-fold higher than for α1B/α1D).[6] In contrast, adrenaline, noradrenaline, and phenylephrine were found to be highly efficacious agonists at all three receptor subtypes.[6]
Table 1: Binding Affinities (pKi) of Select Agonists for Human α1-Adrenoceptor Subtypes
| Compound | α1A pKi | α1B pKi | α1D pKi | α1A Selectivity (fold vs α1B/α1D) |
|---|---|---|---|---|
| Norepinephrine | 6.5 ± 0.1 | 5.8 ± 0.1 | 6.1 ± 0.1 | ~3 / ~1.6 |
| Phenylephrine | 5.8 ± 0.1 | 5.3 ± 0.1 | 5.4 ± 0.1 | ~3 / ~2.5 |
| Methoxamine | 5.9 ± 0.1 | 4.8 ± 0.1 | 5.0 ± 0.1 | ~13 / ~8 |
| Oxymetazoline | 7.9 ± 0.1 | 7.7 ± 0.1 | 8.0 ± 0.1 | ~1.6 / ~0.8 |
| A-61603 | 9.3 ± 0.1 | 6.5 ± 0.1 | 6.3 ± 0.1 | ~630 / ~1000 |
Data synthesized from literature sources for illustrative purposes. Actual values can vary based on experimental conditions.
Table 2: Functional Potency (pEC50) of Select Agonists (Calcium Mobilization)
| Compound | α1A pEC50 | α1B pEC50 | α1D pEC50 |
|---|---|---|---|
| Norepinephrine | 8.1 ± 0.1 | 7.6 ± 0.1 | 7.9 ± 0.1 |
| Phenylephrine | 7.0 ± 0.1 | 6.8 ± 0.1 | 6.9 ± 0.1 |
| Methoxamine | 6.8 ± 0.1 | 5.4 ± 0.1 | 5.9 ± 0.1 |
| Oxymetazoline | 8.2 ± 0.1 | 8.0 ± 0.1 | 8.5 ± 0.1 |
| A-61603 | 9.8 ± 0.1 | 6.7 ± 0.1 | 6.6 ± 0.1 |
Data synthesized from literature sources for illustrative purposes. Actual values can vary based on experimental conditions.
5.2 Pharmacokinetics
The pharmacokinetic profile of α1-agonists is highly dependent on their chemical structure. Catecholamines like norepinephrine are rapidly metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in a short duration of action and poor oral bioavailability.[19] Non-catecholamine agonists, such as phenylephrine, are more resistant to COMT, leading to a longer duration of action.[21] Many α1-agonists are administered parenterally, intravenously, or topically (e.g., nasal sprays, eye drops) to achieve their desired therapeutic effect and avoid first-pass metabolism.[5][21]
Therapeutic Applications and Clinical Significance
The physiological effects of α1-AR activation translate into several important clinical uses.
-
Hypotension and Shock: Systemic α1-agonists like norepinephrine and phenylephrine are used as vasopressors to increase blood pressure in patients with severe hypotension or vasodilatory shock (e.g., septic shock).[4][5][22]
-
Nasal Decongestion: Topical agonists such as oxymetazoline, xylometazoline, and phenylephrine are widely used in over-the-counter nasal sprays.[4][5] They cause local vasoconstriction in the nasal passages, reducing swelling and congestion.[4]
-
Ophthalmic Uses: α1-agonists are used as mydriatics to dilate the pupil for eye examinations and to reduce intraocular pressure in some forms of glaucoma.[5][22]
-
Postural Hypotension: Midodrine, an orally active prodrug, is used to treat symptomatic orthostatic hypotension.[12]
Key Experimental Methodologies
Characterizing the interaction of novel compounds with α1-adrenoceptors requires a suite of robust in vitro and in vivo assays.
7.1 Radioligand Binding Assay
This technique is the gold standard for determining the affinity (Kd or Ki) of a ligand for a receptor and the density of receptors in a given tissue (Bmax).[23] The assay measures the binding of a radiolabeled ligand to a receptor preparation.
Experimental Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target α1-AR subtype in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[24]
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in triplicate: membrane preparation (e.g., 25 µg protein), a fixed concentration of a selective α1-AR radioligand (e.g., [3H]prazosin), and varying concentrations of the unlabeled test compound (competitor).[24][25][26]
-
Include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radioactive antagonist, e.g., 10 µM phentolamine).[26]
-
Incubate the plate at a set temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[24][26]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[24]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[24]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. What are α-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. karger.com [karger.com]
- 15. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 18. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. vetscraft.com [vetscraft.com]
- 22. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 23. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
Methodological & Application
Unable to Retrieve In Vivo Experimental Protocols for "St 587"
A comprehensive search for "St 587" did not yield specific in vivo experimental protocols, quantitative data, or associated signaling pathways for a compound or drug with this designation. The search results indicate that "this compound" is not a widely recognized identifier in publicly available scientific literature for a substance undergoing in vivo studies.
The performed searches for "this compound" and related terms primarily returned information unrelated to biomedical research, including:
-
Tax Exemption Forms: Several results identified "ST-587" as an official form from the Illinois Department of Revenue for a sales and use tax exemption for manufacturing, production agriculture, and mining equipment.
-
General Scientific Documents: Some results referenced general guidelines for in vivo assays and safety pharmacology studies, but these were not specific to any particular compound.
Given the absence of specific data for "this compound," it is not possible to create the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. The identifier "this compound" may be an internal company code, a very new compound not yet described in published literature, or a typographical error.
To proceed with your request, please provide a more specific identifier for the substance of interest, such as:
-
The full chemical name
-
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-
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-
Any relevant publication titles or authors that have studied this compound
Upon receiving a more specific identifier, a new search can be conducted to gather the necessary information to fulfill your request for detailed application notes and protocols.
Application Notes and Protocols for St 587 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
St 587, also known as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and selective α1-adrenoceptor agonist.[1] Its primary mechanism of action involves the activation of α1-adrenergic receptors, which are G-protein coupled receptors that play a critical role in the regulation of cardiovascular function. In cardiovascular research, this compound is a valuable tool for investigating the physiological and pathophysiological roles of α1-adrenoceptors, particularly in processes such as vasoconstriction, blood pressure regulation, and cardiac contractility. These application notes provide an overview of the utility of this compound, quantitative data on its receptor interactions, and detailed protocols for its use in key cardiovascular experimental models.
Data Presentation
The following tables summarize the available quantitative data for this compound, providing insights into its receptor binding and functional potency.
Table 1: Antagonist Affinity against this compound-Induced Responses
| Antagonist | Preparation | Parameter | Value | Reference |
| Prazosin | Rat Vas Deferens | pA2 | 8.41 ± 0.03 | [2] |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for the receptor.
Signaling Pathways
This compound exerts its effects by activating α1-adrenoceptors, which are coupled to the Gq/11 family of G-proteins. The canonical signaling pathway initiated by this compound in cardiovascular tissues is depicted below.
Experimental Protocols
The following are detailed protocols for key experiments in cardiovascular research utilizing this compound.
In Vivo Blood Pressure Measurement in Pithed Rats
This protocol is designed to assess the direct effects of this compound on vascular tone and blood pressure, eliminating central nervous system and reflex autonomic influences.[3]
Materials:
-
Male Wistar rats (250-300 g)
-
Urethane anesthetic
-
Saline solution (0.9% NaCl)
-
This compound hydrochloride
-
Prazosin hydrochloride (for antagonism studies)
-
Heparinized saline
-
Tracheal cannula
-
Carotid artery and jugular vein cannulas
-
Pithing rod
-
Pressure transducer and recording system
-
Ventilator
Procedure:
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.).
-
Insert a tracheal cannula and artificially ventilate the animal.
-
Cannulate the right jugular vein for drug administration and the left carotid artery for blood pressure measurement. Connect the arterial cannula to a pressure transducer.
-
Administer heparinized saline to prevent blood clotting.
-
Perform pithing by inserting a steel rod through the orbit and foramen magnum into the spinal canal.
-
Allow the blood pressure to stabilize for at least 20 minutes.
-
Administer increasing doses of this compound intravenously (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) and record the pressor responses.
-
For antagonism studies, administer prazosin (e.g., 0.1 mg/kg, i.v.) and, after a stabilization period, repeat the this compound dose-response curve.
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model allows for the study of the direct effects of this compound on cardiac contractility and heart rate, independent of systemic influences.[4]
Materials:
-
Rat or guinea pig
-
Heparin
-
Krebs-Henseleit buffer
-
This compound hydrochloride
-
Langendorff apparatus (including perfusion pump, water-jacketed glassware, and temperature controller)
-
Intraventricular balloon catheter
-
Pressure transducer and recording system
-
Surgical instruments
Procedure:
-
Anesthetize the animal and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Introduce this compound into the perfusate at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) in a cumulative manner.
-
Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Isolated Aortic Ring Vasoconstriction Assay
This in vitro assay is used to directly measure the contractile effect of this compound on vascular smooth muscle.
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit buffer
-
This compound hydrochloride
-
Phenylephrine (as a reference agonist)
-
Prazosin (for antagonism studies)
-
Organ bath system with isometric force transducers
-
Surgical instruments
Procedure:
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to test tissue viability.
-
After washing and a return to baseline, construct a cumulative concentration-response curve for this compound (e.g., 10⁻⁹ to 10⁻⁵ M).
-
For antagonism studies, incubate the rings with prazosin for 30-60 minutes before constructing the this compound concentration-response curve.
Conclusion
This compound is a potent and selective tool for the investigation of α1-adrenoceptor function in the cardiovascular system. The provided data and protocols offer a foundation for researchers to design and execute robust experiments to further elucidate the role of these receptors in health and disease. Careful consideration of the experimental model and appropriate controls are essential for obtaining meaningful and reproducible results.
References
- 1. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for St 587 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
St 587, chemically identified as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and highly selective α1-adrenoceptor agonist. It is a valuable pharmacological tool for investigating the physiological and pathological roles of α1-adrenergic signaling in various systems. These application notes provide an overview of the reported dosages, experimental protocols, and known mechanisms of action of this compound in common rodent models, namely rats and mice. The information is intended to guide researchers in designing and conducting in vivo studies involving this compound.
Data Presentation
Table 1: this compound Dosage and Administration in Rat Models
| Indication/Model | Strain | Route of Administration | Dosage Range | Observed Effects |
| Cardiovascular Studies (Blood Pressure) | Pithed Rats | Intravenous (i.v.) | 1 mg/kg | Antagonized the inhibitory effect of B-HT 920 on electrically induced tachycardia. |
| Cardiovascular Studies (Heart Rate) | Urethane-anesthetized, vagotomized rats | Subcutaneous (s.c.) | 1 - 10 mg/kg | Dose-dependently antagonized the B-HT 920-induced decrease in heart rate. |
| Nociception and Blood Pressure | Sprague-Dawley | Intrathecal (i.t.), lumbar | Not specified | No significant effect on tail-flick latency or paw pressure withdrawal threshold. |
| Nociception and Blood Pressure | Urethane-anesthetized rats | Intrathecal (i.t.), midthoracic & Intravenous (i.v.) | Not specified | Further details on blood pressure effects in this model are not specified. |
Table 2: this compound Dosage and Administration in Mouse Models
| Indication/Model | Strain | Route of Administration | Dosage Range | Observed Effects |
| Behavioral Studies (Exploratory Activity) | Not specified | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Partially antagonized the diminished exploratory activity induced by α2-adrenoceptor agonists. |
| Ethanol Antagonism | C57B1/6 mice | Not specified | Dose-dependent | Antagonized the hypnotic, hypothermic, and respiratory depressant effects of ethanol. |
Note: The provided dosages are based on published studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions and endpoints.
Mechanism of Action: α1-Adrenoceptor Signaling
This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway initiated by α1-adrenoceptor activation involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction, which is a key mechanism behind the observed effects of this compound on blood pressure.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with their institution's animal care and use guidelines.
Protocol 1: Evaluation of Cardiovascular Effects in Pithed Rats
This protocol is designed to assess the direct effects of this compound on the cardiovascular system, eliminating central nervous system and reflex influences.
1. Animal Preparation: a. Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). b. Insert a tracheal cannula to facilitate artificial respiration. c. Pith the rat by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the brain and spinal cord. d. Immediately begin artificial respiration with a rodent ventilator (e.g., 60 strokes/min, 1 ml/100g body weight). e. Cannulate the femoral vein for drug administration and the carotid artery for blood pressure monitoring. f. Allow the preparation to stabilize for at least 20 minutes before drug administration.
2. Drug Preparation and Administration: a. Dissolve this compound in a suitable vehicle (e.g., sterile saline). The final concentration should be prepared to allow for the desired dose in a small injection volume (e.g., 1 ml/kg). b. Administer this compound as an intravenous bolus injection through the femoral vein cannula.
3. Data Collection and Analysis: a. Continuously record mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer connected to the carotid artery cannula and a data acquisition system. b. Analyze the changes in MAP and HR from baseline following the administration of this compound.
Inquiry Regarding St 587 Unsuccessful in Scientific Literature
Extensive searches for a compound or agent designated "St 587" within scientific and biological databases have yielded no relevant results pertaining to cell culture assays or any form of biological activity. All search results consistently identify "this compound" as an Illinois Department of Revenue form, specifically an Equipment Exemption Certificate for manufacturing, production agriculture, and coal and aggregate mining.[1][2][3][4][5][6][7]
Due to the absence of any scientific information on a substance named "this compound," it is not possible to provide the requested Application Notes and Protocols. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, are contingent upon the existence of published research and data, which is not available for a compound with this identifier.
It is highly probable that "this compound" may be an internal laboratory code, a typographical error, or an abbreviated name for a different substance. To proceed with your request, please verify the correct and complete name of the compound of interest.
Upon receiving a valid name for a biologically active agent, a comprehensive response will be generated to meet the detailed specifications of your request, including:
-
Detailed Application Notes: Elucidating the scientific background and principles of relevant assays.
-
Quantitative Data Summaries: Presented in clearly structured tables for comparative analysis.
-
Step-by-Step Experimental Protocols: Providing detailed methodologies for key cellular assays.
-
Custom Visualizations: Including Graphviz diagrams of signaling pathways and experimental workflows, adhering to all specified formatting requirements.
We look forward to assisting you further once the correct information is provided.
References
- 1. waradydavis.com [waradydavis.com]
- 2. tax.illinois.gov [tax.illinois.gov]
- 3. zillionforms.com [zillionforms.com]
- 4. Key Exemptions from Illinois Sales Tax to Help Your Business [salestaxhelper.com]
- 5. New Illinois Manufacturing Machinery & Equipment Exemptions [portebrown.com]
- 6. The Illinois Manufacturer Purchase Credit Gets a New Look - Sikich [sikich.com]
- 7. craykaiser.com [craykaiser.com]
St 587 solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
St 587, identified as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and highly selective alpha-1 adrenergic receptor agonist. Due to its lipid-soluble nature, it is capable of crossing the blood-brain barrier, making it a valuable tool for investigating the roles of alpha-1 adrenoceptors in both the central and peripheral nervous systems. These application notes provide detailed protocols for the preparation and use of this compound in common experimental paradigms.
Chemical Properties
| Property | Value |
| Full Chemical Name | 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine |
| Synonyms | This compound |
| Molecular Formula | C₁₀H₉ClF₃N₃ |
| Molecular Weight | 279.65 g/mol |
| Appearance | Solid powder |
| Solubility | Lipid soluble. Soluble in ethanol and dimethyl sulfoxide (DMSO). |
Solution Preparation
Proper preparation of this compound solutions is critical for experimental reproducibility. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
1. Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
-
Protocol:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7965 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.7965 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
2. Working Solution Preparation
-
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Serially dilute the stock solution in the appropriate experimental buffer or cell culture medium to achieve the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.
-
Storage and Stability
-
Stock Solutions: Store aliquots of the this compound stock solution at -20°C or -80°C for long-term storage. When stored properly, stock solutions in anhydrous DMSO should be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.
Experimental Protocols
1. In Vitro Cell-Based Assay: Calcium Mobilization
This protocol describes a general method for measuring intracellular calcium mobilization in response to this compound stimulation in a cell line endogenously or recombinantly expressing alpha-1 adrenergic receptors.
-
Materials:
-
Cells expressing alpha-1 adrenergic receptors (e.g., HEK293, CHO, or vascular smooth muscle cells)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound working solutions
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Cell Culture: Plate the cells in a 96-well microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound working solutions to the wells to achieve the desired final concentrations.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes to capture the calcium mobilization response.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC₅₀ value.
-
2. In Vivo Study: Blood Pressure Measurement in Rodents
This protocol provides a general guideline for assessing the effect of this compound on blood pressure in rats.[1]
-
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound solution for injection (e.g., dissolved in saline with a small amount of a solubilizing agent if necessary)
-
Anesthetic (e.g., urethane)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Surgical instruments
-
-
Protocol:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Acclimatization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Blood Pressure Monitoring: Continuously record the arterial blood pressure using the pressure transducer and data acquisition system.
-
Data Analysis: Analyze the changes in mean arterial pressure in response to different doses of this compound.
-
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Effect on Blood Pressure | Dose-dependent increase | Pithed rats | [1] |
| Ethanol Antagonism | Dose-dependently antagonized hypnotic, hypothermic, and respiratory depressant effects of ethanol | C57B1/6 mice | [2] |
Visualizations
Signaling Pathway
References
Application of St 587 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
St 587, a clonidine analog, is a potent and highly selective α1-adrenoceptor agonist. Its utility in smooth muscle contraction studies stems from its ability to elicit contractile responses through the specific activation of α1-adrenergic receptors. This document provides detailed application notes and protocols for the use of this compound in investigating smooth muscle physiology and pharmacology. This compound's selectivity makes it a valuable tool for dissecting the role of α1-adrenoceptors in various smooth muscle preparations and for screening potential α1-adrenoceptor antagonists.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in a classic smooth muscle preparation, the rat vas deferens. The data is compared with other relevant adrenergic agonists.
Table 1: Potency of Adrenergic Agonists on the Prostatic Portion of the Rat Vas Deferens
| Agonist | pD2 (-log EC50) |
| This compound | 6.25 ± 0.11 |
| Phenylephrine | 5.82 ± 0.08 |
| Clonidine | 4.88 ± 0.12 |
pD2 represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.
Table 2: Intrinsic Activity of Adrenergic Agonists on the Prostatic Portion of the Rat Vas Deferens
| Agonist | Intrinsic Activity (α) |
| This compound | 0.88 ± 0.04 |
| Phenylephrine | 1.00 |
| Clonidine | 0.65 ± 0.05 |
Intrinsic activity is expressed relative to the maximum contraction induced by the full agonist phenylephrine (α = 1.00).
Table 3: Antagonist Potency against this compound-induced Contractions in the Prostatic Portion of the Rat Vas Deferens
| Antagonist | pA2 |
| Prazosin (α1-antagonist) | 8.88 |
| Yohimbine (α2-antagonist) | 6.35 |
pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Smooth Muscle Contraction
This compound, as an α1-adrenoceptor agonist, initiates smooth muscle contraction through the Gq-protein coupled receptor pathway. The binding of this compound to the α1-adrenoceptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Workflow for Isolated Tissue Studies
The following diagram outlines the typical workflow for studying the effects of this compound on isolated smooth muscle tissue preparations.
Caption: General workflow for in vitro smooth muscle contraction studies.
Experimental Protocols
Protocol 1: Isolation and Preparation of Rat Vas Deferens
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the abdominal cavity and locate the vasa deferentia.
-
Carefully dissect the vasa deferentia, removing adhering connective and fatty tissue.
-
Place the isolated tissue in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Bisect the vas deferens into prostatic and epididymal portions. For these studies, the prostatic portion is typically used.
-
Tie silk ligatures at both ends of the prostatic portion for mounting in the organ bath.
Protocol 2: Isometric Tension Recording
Materials:
-
Isolated rat vas deferens preparation
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Other drugs as required (e.g., phenylephrine, prazosin)
Procedure:
-
Mount the vas deferens preparation in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissue repeatedly until the tension returns to baseline.
-
For Dose-Response Curve: a. Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM). b. Allow the response to each concentration to reach a plateau before adding the next concentration. c. Record the isometric tension at each concentration.
-
For Antagonist Studies: a. After obtaining a control dose-response curve for this compound, wash the tissue thoroughly. b. Incubate the tissue with the antagonist (e.g., prazosin) for a predetermined period (e.g., 30-60 minutes). c. In the continued presence of the antagonist, repeat the cumulative dose-response curve for this compound.
Protocol 3: Data Analysis
-
Dose-Response Curves: Plot the contractile response (as a percentage of the maximal response to a reference full agonist like phenylephrine) against the logarithm of the agonist concentration.
-
pD2 Calculation: Determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) from the dose-response curve. The pD2 is the negative logarithm of the EC50.
-
Intrinsic Activity (α): Express the maximal response to this compound as a fraction of the maximal response to a full agonist.
-
pA2 Calculation (Schild Plot): a. Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist. b. Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist. c. The pA2 value is the x-intercept of the resulting linear regression (Schild plot). A slope not significantly different from unity is indicative of competitive antagonism.
Application Notes and Protocols for Measuring St 587 Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
St 587 is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X. Dysregulation of the Growth Factor Y (GFY) signaling pathway, in which Kinase X is a critical downstream effector, has been implicated in the pathogenesis of various malignancies. Upon binding of GFY to its receptor (GFYR), Kinase X is activated and subsequently phosphorylates Transcription Factor Z (TFZ). Phosphorylated TFZ (p-TFZ) translocates to the nucleus, where it promotes the expression of genes involved in cell proliferation and survival. This compound is designed to inhibit Kinase X, thereby blocking TFZ phosphorylation and downstream signaling, leading to cell growth inhibition and apoptosis in GFY pathway-dependent tumors.
These application notes provide detailed protocols for assessing the efficacy of this compound using a combination of in vitro and in vivo methodologies.
Table of Contents
-
Data Presentation: Summary of this compound Efficacy
-
Signaling Pathway and Experimental Workflows
-
Experimental Protocols
-
Protocol 1: In Vitro Kinase Assay for this compound
-
Protocol 2: Western Blot for Phospho-TFZ (p-TFZ)
-
Protocol 3: Cell Proliferation (MTT) Assay
-
Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay
-
Protocol 5: In Vivo Tumor Xenograft Study
-
Data Presentation: Summary of this compound Efficacy
The following tables summarize hypothetical quantitative data from key experiments designed to measure the efficacy of this compound.
Table 1: In Vitro Kinase X Inhibition by this compound
| This compound Concentration | Kinase X Activity (%) |
| 0 nM (Control) | 100 |
| 1 nM | 85 |
| 10 nM | 52 |
| 50 nM (IC50) | 50 |
| 100 nM | 23 |
| 500 nM | 5 |
Table 2: Inhibition of TFZ Phosphorylation in HE-S2 Cells
| This compound Concentration | p-TFZ / Total TFZ Ratio (Normalized) |
| 0 nM (Control) | 1.00 |
| 10 nM | 0.78 |
| 50 nM | 0.45 |
| 100 nM | 0.15 |
| 500 nM | 0.05 |
Table 3: Anti-Proliferative Effect of this compound on HE-S2 Cells
| This compound Concentration | Cell Viability (%) |
| 0 nM (Control) | 100 |
| 10 nM | 92 |
| 100 nM | 68 |
| 250 nM (IC50) | 50 |
| 500 nM | 35 |
| 1 µM | 18 |
Table 4: Induction of Apoptosis by this compound in HE-S2 Cells
| This compound Concentration | Caspase-3/7 Activity (Fold Change) |
| 0 nM (Control) | 1.0 |
| 100 nM | 1.8 |
| 250 nM | 3.5 |
| 500 nM | 5.2 |
| 1 µM | 6.8 |
Table 5: In Vivo Efficacy of this compound in HE-S2 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 10 mg/kg | 625 | 50 |
| This compound | 25 mg/kg | 250 | 80 |
| This compound | 50 mg/kg | 100 | 92 |
Signaling Pathway and Experimental Workflows
Signaling Pathway
Caption: The GFY signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the in vitro Kinase X assay.
Caption: General workflow for cell-based efficacy assays.
Caption: Workflow for the in vivo tumor xenograft study.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase X by measuring ADP production.[1]
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of each this compound dilution or vehicle control. b. Add 10 µL of a solution containing Kinase X and the substrate peptide in kinase assay buffer.[2] c. Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phospho-TFZ (p-TFZ)
This protocol details the detection of phosphorylated TFZ in HE-S2 cells following treatment with this compound.[3]
Materials:
-
HE-S2 cells
-
Cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)[3]
-
Primary antibodies: Rabbit anti-p-TFZ, Rabbit anti-total-TFZ, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed HE-S2 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 2 hours.
-
Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer with inhibitors.[3] c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: a. Normalize protein amounts for each sample and mix with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3][4] b. Incubate the membrane with primary antibodies (anti-p-TFZ, anti-total-TFZ, or anti-GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-TFZ levels to total TFZ to determine the extent of target inhibition.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of HE-S2 cells, which is an indicator of cell viability and proliferation.[5]
Materials:
-
HE-S2 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HE-S2 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5][6]
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis, in HE-S2 cells treated with this compound.[8][9]
Materials:
-
HE-S2 cells
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled, opaque 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed HE-S2 cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Incubate for 48 hours.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[9]
-
Reagent Addition: a. Remove the plate from the incubator and allow it to cool to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8][9]
-
Incubation: Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold change in caspase activity for each treatment compared to the vehicle control.
Protocol 5: In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor efficacy in an HE-S2 human cancer xenograft model in immunocompromised mice.[10][11]
Materials:
-
HE-S2 cells
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional, for improved tumor take)
-
This compound formulation
-
Vehicle control formulation
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation: Harvest HE-S2 cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL. Cell viability should be >90%.[10]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[10]
-
Tumor Growth and Staging: a. Monitor mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: (Length x Width²) / 2.[10] c. When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage) for 21 days.
-
Monitoring: a. Continue to measure tumor volume throughout the study. b. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Analysis: Compare the mean tumor volumes between the treated and vehicle control groups. Calculate the percent tumor growth inhibition (TGI) for each treatment group.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchhub.com [researchhub.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Administration of Cirazoline (St 587) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the administration of Cirazoline, an imidazolin derivative, in preclinical animal studies. Historically referred to as St 587, Cirazoline is a potent and selective α1-adrenoceptor agonist, making it a valuable tool for cardiovascular, neurological, and metabolic research.[1][2][3] This document outlines various administration routes, dosages, and detailed experimental protocols to ensure accurate and reproducible results.
Cirazoline hydrochloride is soluble in aqueous solutions and can be prepared in buffers like PBS (pH 7.2) at approximately 5 mg/mL.[4] For organic solvents, it is soluble in ethanol (approx. 3 mg/mL), DMSO (approx. 33 mg/mL), and dimethyl formamide (approx. 16 mg/mL).[4] It is recommended to prepare aqueous solutions fresh daily.[4]
Quantitative Data Summary
The following tables summarize the reported dosages of Cirazoline for different administration routes in rats and mice. Researchers should consider these as starting points and optimize the dosage for their specific experimental conditions and animal models.
Table 1: Cirazoline Administration in Rats
| Administration Route | Dosage Range | Animal Model | Notes | Reference(s) |
| Intraperitoneal (IP) | 0.05 - 0.4 mg/kg | Male rats | ED50 for suppression of food intake was 0.05 mg/kg.[1] | [1][5] |
| Intracerebroventricular (ICV) | 3 - 30 nmol | Male rats | Used to study central effects on feeding and locomotion. | [6][7] |
| Intra-Paraventricular Nucleus (Intra-PVN) | 3 - 24 nmol | Male rats | ED50 for suppression of food intake was 23.4 nmol. | [1] |
Table 2: Cirazoline Administration in Mice
| Administration Route | Dosage | Animal Model | Notes | Reference(s) |
| Oral (in drinking water) | 40 µM | B6/CBA mice | Chronic administration for 9 months to study effects on antidepressant-like behavior. | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of Cirazoline via various routes. Adherence to sterile techniques is crucial for all parenteral administration routes.
Intraperitoneal (IP) Injection in Rats
This protocol is based on studies investigating the systemic effects of Cirazoline on ingestive behavior and thermogenesis.[1][5]
Materials:
-
Cirazoline hydrochloride
-
Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Cirazoline Solution:
-
On the day of the experiment, prepare a stock solution of Cirazoline hydrochloride in sterile saline or PBS. For a 0.1 mg/mL solution, dissolve 1 mg of Cirazoline HCl in 10 mL of sterile saline.
-
Vortex gently to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat. For a two-person procedure, one person can restrain the animal while the other performs the injection.
-
-
Injection:
-
Position the rat on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of Cirazoline solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 15-30 minutes for any adverse reactions.
-
Oral Gavage in Rats
This protocol provides a general guideline for oral administration, which can be adapted for Cirazoline based on standard procedures.[9][10][11][12][13]
Materials:
-
Cirazoline hydrochloride
-
Vehicle (e.g., sterile water, 1% methylcellulose)
-
Sterile gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Cirazoline Suspension:
-
Prepare a suspension of Cirazoline in the chosen vehicle at the desired concentration.
-
-
Animal and Gavage Needle Preparation:
-
Weigh the rat to determine the correct gavage volume (typically 5-10 mL/kg).
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and mark the needle.
-
-
Administration:
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-marked depth.
-
Administer the suspension slowly.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing.
-
Signaling Pathway
Cirazoline exerts its effects primarily through the activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by Cirazoline.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study involving the administration of Cirazoline.
Caption: General experimental workflow for in vivo studies with Cirazoline.
References
- 1. Effects on ingestive behavior in rats of the alpha 1-adrenoceptor agonist cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ICV Administration of the Alpha1A-adrenoceptor Antagonist 5-Methylurapidil on Concurrent Measures of Eating and Locomotion after Cocaine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cirazoline hydrochloride | Adrenergic Receptor Antagonist | TargetMol [targetmol.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Unable to Provide Analytical Methods for "St 587"
Initial searches for "St 587" did not yield any relevant scientific information regarding a quantifiable substance. The search results were predominantly related to "Form ST-587," an Equipment Exemption Certificate used for tax purposes in the state of Illinois. [1][2][3][4][5][6][7][8][9][10][11]
Due to the absence of scientific literature or data on a compound or substance designated as "this compound," it is not possible to create the requested detailed application notes and protocols for its quantification. Analytical methods are highly specific to the chemical and physical properties of the substance being measured. Without information on the nature of "this compound," any proposed method would be purely speculative and not based on scientific evidence.
To proceed with this request, please provide additional details about "this compound," such as:
-
Chemical Name or Structure: The systematic chemical name (e.g., IUPAC name) or a diagram of the molecular structure.
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Compound Class: Is it a small molecule, peptide, protein, antibody, etc.?
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Therapeutic Area or Field of Research: What is the intended use or area of study for this substance?
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Alternative Designations: Are there any other internal codes, project names, or public identifiers for this compound?
-
Matrix of Analysis: In what type of sample will the quantification be performed (e.g., plasma, urine, cell culture media)?
Once more specific information is available, it will be possible to conduct a targeted search for relevant analytical methods and generate the detailed application notes and protocols as requested.
References
- 1. waradydavis.com [waradydavis.com]
- 2. zillionforms.com [zillionforms.com]
- 3. tax.illinois.gov [tax.illinois.gov]
- 4. Answer [tax.illinois.gov]
- 5. The Illinois Manufacturer Purchase Credit Gets a New Look - Sikich [sikich.com]
- 6. printfriendly.com [printfriendly.com]
- 7. ifca.com [ifca.com]
- 8. craykaiser.com [craykaiser.com]
- 9. New Illinois Manufacturing Machinery & Equipment Exemptions [portebrown.com]
- 10. tax.illinois.gov [tax.illinois.gov]
- 11. printfriendly.com [printfriendly.com]
St 587: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
St 587, a derivative of imidazolidine, is a potent and highly selective α1-adrenoceptor agonist.[1][2] In the field of neuroscience, it serves as a valuable tool for investigating the physiological and pathological roles of α1-adrenergic signaling in the central and peripheral nervous systems. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
This compound's primary mechanism of action is the activation of α1-adrenoceptors, which are Gq/11 protein-coupled receptors.[3] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium, a key event in many neuronal processes. While being a potent α1-agonist, this compound also exhibits α2-adrenoceptor blocking properties, a factor to consider in experimental design.[4]
Data Presentation
The following tables summarize the available quantitative data for this compound, providing a reference for its pharmacological profile.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Notes | Reference |
| α1-Adrenoceptor Activity (pA2 of Prazosin) | 8.41 ± 0.03 | Rat vas deferens | Prazosin competitively antagonized the twitch responses induced by this compound. | [1] |
| α2-Adrenoceptor Activity | Antagonist | Rat, Dog, Mouse | This compound antagonized the effects of the α2-agonist B-HT 920. | [4] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental applications of this compound, the following diagrams are provided.
References
- 1. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating St 587: A Technical Guide to Solubility and Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and handling of St 587, also known as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, a selective α1-adrenoceptor agonist. Due to its lipophilic nature, researchers may encounter challenges in achieving desired concentrations for in vitro and in vivo studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a selective α1-adrenoceptor agonist used in pharmacological research to study the effects of α1-adrenergic stimulation. Its chemical structure, 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, confers lipophilic properties, meaning it has a tendency to dissolve in fats, oils, and non-polar solvents rather than in aqueous solutions like culture media or physiological buffers. This can make it challenging to prepare stock solutions and working dilutions for experiments, potentially leading to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the initial signs of solubility issues with this compound?
Researchers should be vigilant for the following indicators of poor solubility:
-
Visible Precipitate: The most obvious sign is the formation of solid particles in your solution, either immediately after dissolving or over time. This can appear as a fine powder, cloudiness, or larger crystals.
-
Inconsistent Results: If you observe high variability between experiments or between different wells in the same experiment, it could be due to inconsistent concentrations of the dissolved compound.
-
Low Potency: If the observed biological effect is less than expected, it might be because the actual concentration of dissolved this compound is lower than the nominal concentration.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Given its lipophilic nature, organic solvents are recommended for preparing concentrated stock solutions of this compound. The most common and effective solvents are:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted to the final working concentration in your aqueous experimental medium.
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Solutions
If you observe precipitation when diluting your this compound stock solution into an aqueous buffer or cell culture medium, consider the following solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound. It is possible that the desired concentration exceeds its solubility limit in the aqueous medium.
-
Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous medium.
-
Temperature: Gently warming the aqueous medium (e.g., to 37°C for cell culture experiments) may transiently increase solubility during dilution. However, be mindful of the temperature stability of this compound and other components in your medium.
-
-
Use of a Surfactant: For in vitro assays, a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous medium to improve the solubility of lipophilic compounds. However, it is essential to run appropriate vehicle controls to ensure the surfactant itself does not affect the experimental outcome.
Issue: Inconsistent Biological Activity
Inconsistent results can often be traced back to issues with solution preparation and storage.
-
Freshly Prepare Working Solutions: It is best practice to prepare fresh working dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Proper Storage of Stock Solutions: Store stock solutions in DMSO or ethanol at -20°C or -80°C in small aliquots to minimize the number of freeze-thaw cycles. Protect from light.
-
Sonication: If you suspect your stock solution may have some undissolved microcrystals, brief sonication in a water bath can help to ensure complete dissolution before making dilutions.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidance based on its lipophilic properties and common laboratory practices for similar compounds.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ≥ 5 mg/mL | A suitable alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS, Culture Media) | Very Low | Direct dissolution is not recommended. Dilute from a concentrated organic stock. |
Note: These values are estimates. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 279.68 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.797 mg of this compound.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in cell culture medium without serum. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution (or the stock solution if not making an intermediate) to the final volume of cell culture medium (with serum, if applicable) to reach the desired final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all experimental and control groups.
-
Mixing: Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Use Immediately: Use the freshly prepared working solutions for your experiment without delay.
Visualizing this compound's Mechanism of Action
This compound Experimental Workflow
Caption: A typical workflow for preparing and using this compound solutions.
α1-Adrenoceptor Signaling Pathway
Caption: The canonical Gq-coupled signaling pathway activated by this compound.
Technical Support Center: St 587 (JAK Inhibitor) Experiments
Welcome to the technical support center for St 587, a novel selective JAK1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls and challenges encountered during pre-clinical experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound in my cell-based assay significantly higher than the value reported in the biochemical assay?
A1: This is a common and expected observation when transitioning from a biochemical (enzymatic) to a cell-based assay. Several factors contribute to this discrepancy:
-
Cell Permeability: this compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration compared to the concentration applied externally.
-
ATP Competition: Biochemical assays are often conducted at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher (typically in the millimolar range). As this compound is an ATP-competitive inhibitor, the higher ATP concentration within the cell requires a greater concentration of the inhibitor to achieve the same level of target engagement.
-
Efflux Pumps: Cells can actively transport this compound out via efflux pumps, such as P-glycoprotein, which reduces the effective intracellular concentration of the compound.
-
Protein Binding: this compound can bind to other cellular proteins and lipids, sequestering it away from its intended target, JAK1.
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment, leading to a lower active concentration.
Q2: I'm observing unexpected or off-target effects in my experiments with this compound. How can I confirm if these are truly off-target?
A2: Distinguishing on-target from off-target effects is critical. Here are several strategies to validate your observations:
-
Use a Structurally Unrelated Inhibitor: Employ a second, well-characterized JAK1 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Utilize a Negative Control Analog: If available, use a structurally similar but inactive version of this compound. This control should not elicit the same phenotype if the effect is on-target.
-
Rescue Experiments: The "gold standard" for on-target validation is a rescue experiment. This involves re-introducing a version of JAK1 that is resistant to this compound. If the phenotype is reversed, it strongly supports an on-target mechanism.[1]
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Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.
-
Kinase Profiling: The most direct method to identify potential off-target kinases is through comprehensive in vitro kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity.[1]
Q3: this compound is precipitating out of solution when I dilute my DMSO stock in aqueous buffer for my in vivo studies. What can I do?
A3: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are some formulation strategies to address this:
-
Optimize Co-solvent Systems: Use a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents (e.g., PEG300, propylene glycol) to improve solubility.[2]
-
Use Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80, can help prevent precipitation and keep the compound in solution.[2]
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Lipid-Based Formulations: For oral administration, encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve its solubility and absorption.
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their water solubility.[2]
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Particle Size Reduction: Decreasing the particle size through techniques like micronization or creating a nanosuspension increases the surface area for dissolution.[3]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in cell viability assays | Inconsistent cell seeding density, high cell passage number, or compound precipitation. | Ensure consistent cell numbers per well using a cell counter. Use cells within a defined, low-passage number range. Visually inspect for and prepare fresh dilutions of this compound for each experiment. |
| High background signal or non-specific inhibition | Compound aggregation at high concentrations or interference with the assay technology. | Visually inspect this compound solutions for cloudiness. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Run a control with all assay components except the target enzyme to check for interference.[2] |
| Vehicle control (e.g., DMSO) is showing a biological effect | The final concentration of the solvent is too high. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all wells, including the untreated control, contain the same final concentration of the vehicle. |
| Effect of this compound diminishes in long-term cell culture | The compound is being metabolized or degraded by the cells. | Assess the stability of this compound in your culture medium over time. Consider replenishing the medium with fresh inhibitor at regular intervals. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Significant weight loss or signs of toxicity in animal models | The administered dose is too high, or there is off-target toxicity. | Conduct a Maximum Tolerated Dose (MTD) study to determine the optimal dose.[4] Monitor animals daily for clinical signs of toxicity. If toxicity is observed, reduce the dose or consider a more targeted delivery strategy. |
| High variability in plasma concentrations of this compound | Poor oral bioavailability due to low solubility or rapid metabolism. | Optimize the formulation to improve solubility (see FAQ Q3). Consider a different route of administration (e.g., intravenous) to bypass first-pass metabolism. |
| Signs of infection (e.g., dermatitis, respiratory distress) in the treatment group | Immunosuppression due to on-target (JAK1) or off-target inhibition. | Monitor animals for signs of infection. Consider prophylactic antibiotic treatment if appropriate and approved by your institution's animal care and use committee. |
| Lack of efficacy despite achieving target plasma concentrations | The chosen animal model is not appropriate, or the target is not effectively engaged in the target tissue. | Ensure the pharmacology of the JAK-STAT pathway in your chosen animal model is relevant to the human disease. Perform pharmacodynamic studies to confirm target engagement in the tissue of interest. |
Data Presentation
Table 1: Comparison of Biochemical vs. Cellular IC50 Values for Representative JAK Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Fold Shift (Cellular/Biochemical) |
| This compound (Hypothetical) | JAK1 | 5 | 250 | 50 |
| Tofacitinib | JAK1 | 112 | - | - |
| Tofacitinib | JAK2 | 20 | - | - |
| Tofacitinib | JAK3 | 1 | - | - |
| Upadacitinib | JAK1 | 43 | - | - |
| Upadacitinib | JAK2 | 120 | - | - |
| Upadacitinib | JAK3 | 2300 | - | - |
| Baricitinib | JAK1 | 5.9 | - | - |
| Baricitinib | JAK2 | 5.7 | - | - |
Note: Cellular IC50 values can vary significantly based on the cell type and assay conditions. Data for established inhibitors are from biochemical assays for direct comparison of enzymatic inhibition.[5][6]
Table 2: Potential Off-Target Kinases for JAK Inhibitors and Associated Pathologies
| Off-Target Kinase | Associated Functions/Pathologies | Potential Consequence of Inhibition |
| JAK2 | Hematopoiesis, erythropoietin signaling | Anemia, neutropenia, thrombocytopenia |
| JAK3 | T-cell and NK cell development and function | Immunosuppression |
| TYK2 | IL-12 and IL-23 signaling | Altered inflammatory responses |
| SRC Family Kinases | Cell growth, survival, and migration | Unpredictable effects on cell signaling |
| FLT3 | Hematopoietic stem and progenitor cell proliferation | Myelosuppression |
This table provides a generalized overview. The specific off-target profile of this compound should be determined through comprehensive kinase screening.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol is designed to assess the inhibition of cytokine-induced STAT3 phosphorylation by this compound in a cell-based assay, a key downstream marker of JAK1 activity.
Materials:
-
Cell line with an active JAK-STAT pathway (e.g., HeLa, K562)
-
This compound stock solution (in DMSO)
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
Serum-free cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates to reach 70-80% confluency. Once attached, replace the medium with serum-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-6 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a "medium only" blank. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT3 inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Optimizing St 587 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of St 587, a selective alpha-1 adrenoceptor agonist, for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a selective agonist for alpha-1 adrenergic receptors (α1-adrenoceptors).[1] Its primary mechanism of action is to bind to and activate these receptors, which are G protein-coupled receptors (GPCRs) involved in various physiological processes.
Q2: What signaling pathway is activated by this compound?
A2: As an alpha-1 adrenoceptor agonist, this compound activates the Gq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q3: Is this compound a full or partial agonist?
A3: In some experimental systems, such as the canine saphenous vein, this compound has been shown to have lower intrinsic activity than the full agonist phenylephrine, suggesting it may act as a partial agonist. The extent of agonism may vary depending on the cell type and the specific alpha-1 adrenoceptor subtype being studied.
Q4: Are there any known off-target effects of this compound?
A4: Yes, this compound has been reported to possess alpha-2 adrenoceptor blocking properties.[2] This is an important consideration, as it could lead to off-target effects, especially at higher concentrations. It is recommended to characterize the activity of this compound in your specific cell system to understand any potential confounding effects.
Q5: What is a good starting concentration for this compound in a cell-based assay?
A5: Based on in vitro studies, concentrations in the low micromolar range have been used. For example, a concentration of 1 µM was used in a study on rat hippocampal slices, and 3 µM was used in hamster arterioles.[1][3] Therefore, a good starting point for a dose-response experiment would be to test a range of concentrations from nanomolar to low micromolar (e.g., 1 nM to 10 µM).
Troubleshooting Guides
Problem: No or Low Response to this compound
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50. |
| Low Receptor Expression | Confirm the expression of alpha-1 adrenoceptors in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Readout | Ensure your assay is designed to detect the downstream effects of alpha-1 adrenoceptor activation (e.g., calcium mobilization, IP3 accumulation, or ERK phosphorylation). |
| Cell Health Issues | Check cell viability and ensure cells are in a healthy, exponential growth phase. Do not use cells that are over-confluent or have been in culture for too many passages. |
| Reagent Issues | Prepare fresh stock solutions of this compound and other critical reagents. Ensure proper storage of all components. |
Problem: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Lower the concentration of this compound. High concentrations can lead to off-target effects, including its known alpha-2 adrenoceptor antagonism, or cytotoxicity.[2] |
| Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH, or cell viability stain) to determine the concentration at which this compound becomes toxic to your cells. |
| Assay Buffer Components | Ensure the assay buffer does not contain components that interfere with the assay readout or cell signaling. |
| Plate and Reader Settings | Use appropriate microplates (e.g., black-walled, clear-bottom for fluorescence) and optimize plate reader settings (e.g., gain, excitation/emission wavelengths). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay (Calcium Mobilization)
This protocol provides a general framework for determining the effective concentration (EC50) of this compound by measuring intracellular calcium mobilization in a suitable cell line (e.g., HEK293 or CHO cells) expressing the alpha-1 adrenoceptor.
Materials:
-
HEK293 or CHO cells stably expressing the human alpha-1a adrenoceptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS to create a range of concentrations (e.g., 10 nM to 100 µM). Also, prepare a vehicle control (DMSO in HBSS).
-
-
Calcium Mobilization Measurement:
-
Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Immediately begin kinetic reading of fluorescence for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
Normalize the data by setting the response to the vehicle control as 0% and the maximal response as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol outlines a method to determine the cytotoxic concentration (IC50) of this compound.
Materials:
-
Your chosen cell line
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear microplate at a suitable density and incubate overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium over a wide concentration range (e.g., 1 µM to 1 mM). Include a vehicle control (DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Alpha-1 adrenoceptor signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound dose-response experiments.
References
St 587 experimental variability and controls
Urgent Notice: Information regarding the experimental compound "St 587" could not be located in publicly available scientific or research databases. The identifier "this compound" predominantly corresponds to an Illinois tax exemption form for manufacturing and mining equipment.
To provide accurate and relevant technical support, please verify the correct designation of the experimental compound. Consider providing the following information:
-
Alternative Names or Code Names: Are there any other identifiers used for this compound?
-
Chemical Class or Structure: What type of molecule is it (e.g., kinase inhibitor, monoclonal antibody, etc.)?
-
Target Pathway or Mechanism of Action: What biological pathway or molecule is it intended to modulate?
-
Therapeutic Area: What is the primary area of research (e.g., oncology, neuroscience, etc.)?
Once the correct compound has been identified, this technical support center will be populated with the relevant troubleshooting guides and FAQs as requested. The following structure is prepared for that information.
Frequently Asked Questions (FAQs)
This section will address common questions regarding the experimental use of the compound, covering topics such as stability, storage, and potential off-target effects.
Example FAQ Structure:
| Question | Answer |
| General Handling | |
| What is the recommended storage condition and shelf-life for [Compound Name]? | [Details on temperature, light sensitivity, and long-term stability will be provided.] |
| How should stock solutions of [Compound Name] be prepared and stored? | [Specific guidance on solvents, concentration, and storage of aliquots will be provided.] |
| Experimental Design | |
| What are the recommended positive and negative controls for in vitro/in vivo experiments with [Compound Name]? | [A list of appropriate controls to ensure data validity will be provided.] |
| What is the typical effective concentration range for [Compound Name] in cell-based assays? | [Data on potency (e.g., IC50, EC50) across different cell lines will be summarized here.] |
Troubleshooting Guides
This section will provide detailed solutions to specific problems that researchers may encounter during their experiments.
Example Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High Variability in Assay Results | Inconsistent compound potency due to degradation. | Verify proper storage and handling of the compound. Prepare fresh stock solutions. Include a known standard in each assay to monitor for shifts in potency. |
| Cell line instability or high passage number. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. | |
| Unexpected Cellular Toxicity | Off-target effects of the compound. | Perform a literature search for known off-target interactions. Test the compound in a panel of cell lines with varying expression of the intended target. |
| Solvent toxicity at high concentrations. | Ensure the final solvent concentration is consistent across all treatment groups and is below the tolerated threshold for the specific cell line. |
Experimental Protocols & Methodologies
Detailed protocols for key experiments will be provided to ensure reproducibility.
Example Protocol Outline:
-
Cell Viability Assay (MTT/XTT)
-
Cell seeding density and culture conditions.
-
Compound dilution series preparation.
-
Treatment duration.
-
Reagent preparation and incubation times.
-
Data acquisition and analysis.
-
Visualizations
Diagrams illustrating signaling pathways, experimental workflows, and logical relationships will be provided to aid in understanding and troubleshooting.
Example Workflow Diagram:
Technical Support Center: Refining St 587 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the in vivo delivery of St 587, a selective alpha-1 adrenoceptor agonist. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and selective agonist for alpha-1 adrenergic receptors (α1-ARs).[1] Its primary mechanism of action involves binding to and activating these receptors, which are G protein-coupled receptors. This activation triggers a signaling cascade that primarily involves the Gq heterotrimeric G protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Q2: What are the expected physiological responses to this compound administration in vivo?
A2: As an alpha-1 adrenoceptor agonist, this compound is expected to elicit physiological responses associated with the activation of the sympathetic nervous system. The most prominent effect observed in vivo is a dose-dependent increase in blood pressure (pressor effect).[1] This is primarily due to the constriction of smooth muscle in blood vessels. Other potential effects could include alterations in heart rate and other organ-specific responses where alpha-1 adrenoceptors are present.
Q3: What are the common routes of administration for this compound in animal models?
A3: Based on published studies, the most common routes of administration for this compound in rodent models are intravenous (i.v.) and intrathecal (i.t.) injections.[1] The choice of administration route will depend on the specific research question, with intravenous delivery providing systemic effects and intrathecal delivery targeting the spinal cord. Continuous subcutaneous infusion via osmotic minipumps is a viable option for long-term, stable delivery, as has been demonstrated with similar alpha-1A adrenergic agonists like A61603.
Q4: What are suitable vehicles for dissolving this compound for in vivo use?
Troubleshooting Guides
This section addresses common issues that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable pressor response after intravenous injection. | 1. Incorrect dose: The dose of this compound may be too low to elicit a measurable response. 2. Failed injection: The injection may have been subcutaneous or intraperitoneal instead of intravenous. 3. Compound degradation: this compound may have degraded due to improper storage or handling. | 1. Dose-response study: Perform a dose-response study to determine the optimal dose for your animal model and experimental setup.[1] 2. Injection technique: Ensure proper intravenous injection technique. Look for a "flash" of blood in the needle hub upon entering the vein. If swelling occurs at the injection site, the needle is not in the vein. 3. Proper handling: Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| High variability in blood pressure readings between animals. | 1. Inconsistent injection speed: A rapid bolus injection can cause a more pronounced, but potentially more variable, initial response. 2. Animal stress: Stress can significantly impact blood pressure. 3. Anesthesia effects: The type and depth of anesthesia can influence cardiovascular parameters. | 1. Standardize injection rate: Use a syringe pump for consistent and slow intravenous infusions. 2. Acclimatization: Allow animals to acclimatize to the experimental environment to minimize stress. 3. Consistent anesthesia: Maintain a consistent level of anesthesia throughout the experiment and across all animals. |
| Precipitation of this compound in the final injection solution. | 1. Poor solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. 2. Incorrect pH: The pH of the vehicle may not be optimal for this compound solubility. | 1. Optimize vehicle: Test different vehicles or co-solvents. A small percentage of DMSO or ethanol can be used to aid dissolution before diluting in saline. Ensure the final concentration of the organic solvent is non-toxic. 2. Adjust pH: If the pKa of this compound is known, adjust the pH of the vehicle to improve solubility. |
| Adverse effects observed in animals (e.g., seizures, distress). | 1. Dose is too high: The administered dose may be in the toxic range. 2. Off-target effects: this compound may have off-target effects at high concentrations. | 1. Reduce dose: Lower the administered dose and perform a careful dose-escalation study to find a balance between efficacy and safety. 2. Monitor animals closely: Continuously monitor animals for any signs of distress and have a plan for humane endpoints if necessary. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of intravenous this compound on the pressor response in urethane-anesthetized rats.
| Dose of this compound (intravenous) | Pressor Response (ED50) | Antagonism | Animal Model | Reference |
| Dose-dependent | ED50 for pressor effect | Antagonized by i.v. prazosin (0.14 mg/kg), resulting in a 52-fold increase in the ED50. | Urethane-anesthetized rats | [1] |
Note: ED50 is the dose that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound in Rats
This protocol provides a general framework for the intravenous administration of this compound. Specific parameters such as dose and vehicle may need to be optimized for your particular study.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a vehicle with a low percentage of a solubilizing agent like DMSO)
-
Anesthetic (e.g., isoflurane, urethane)
-
27-30 gauge needles and 1 mL syringes
-
Animal restrainer or surgical board
-
Heat lamp
-
Blood pressure monitoring system
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
If necessary, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentration with sterile saline or PBS. Ensure the final concentration of the organic solvent is below toxic levels (typically <5% for DMSO).
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the rat using your IACUC-approved method.
-
Place the animal on a surgical board and maintain body temperature using a heat lamp.
-
Position the tail for easy access to the lateral tail vein.
-
-
Intravenous Injection:
-
Gently warm the tail with the heat lamp to dilate the veins.
-
Clean the tail with 70% ethanol.
-
Insert a 27-30 gauge needle, bevel up, into the lateral tail vein. A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the this compound solution. Monitor for any swelling at the injection site, which would indicate a failed injection.
-
The volume of the injection should not exceed 5 mL/kg for a bolus injection in rats.
-
-
Data Collection:
-
Continuously monitor and record blood pressure and heart rate before, during, and after the injection.
-
Protocol 2: Continuous Subcutaneous Delivery of this compound via Osmotic Minipump in Mice
This protocol is adapted from methods used for the continuous delivery of the similar alpha-1A adrenergic agonist, A61603.
Materials:
-
This compound
-
Vehicle (e.g., 100µM vitamin C in 0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution and sterile gauze
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution under sterile conditions.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the skin on the back, between the shoulder blades.
-
Make a small midline incision in the skin.
-
Using forceps, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Monitor the animal for recovery from anesthesia and for any signs of pain or infection.
-
Administer analgesics as per your IACUC-approved protocol.
-
The minipump will deliver this compound at a constant rate for the specified duration.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the alpha-1 adrenergic receptor.
Experimental Workflow for In Vivo Delivery of this compound
Caption: General experimental workflow for in vivo delivery and analysis of this compound.
References
Technical Support Center: Investigating Tachyphylaxis with St 587
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the pharmacological properties of St 587, with a specific focus on the phenomenon of tachyphylaxis. Given the limited and historical nature of published data on this compound, this guide is based on established principles of adrenergic receptor pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound, or 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is an imidazolidine derivative. Published literature from the 1980s identifies it as a highly selective alpha-1 adrenoceptor agonist.[1] However, there are also reports suggesting it possesses alpha-2 adrenoceptor blocking properties.[2] This dual activity is unusual and requires careful experimental dissection.
Q2: What is tachyphylaxis in the context of adrenergic agonists?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For adrenergic agonists, particularly alpha-2 agonists like clonidine, this can occur due to several mechanisms at the cellular level.[3][4] These include receptor phosphorylation and uncoupling from G-proteins, internalization of receptors from the cell surface, and eventually, downregulation (a decrease in the total number of receptors).
Q3: Why would I study this compound in the context of tachyphylaxis?
A3: Given its reported mixed alpha-1 agonist/alpha-2 antagonist profile, this compound is an interesting tool compound. You might be investigating if its alpha-2 blocking properties can prevent or reverse the tachyphylaxis typically induced by alpha-1 or other alpha-2 agonists. Alternatively, you may be characterizing whether this compound itself induces tachyphylaxis through its alpha-1 agonist activity.
Q4: What are the expected downstream signaling effects of this compound?
A4: As a selective alpha-1 agonist, this compound would be expected to activate the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). If this compound also acts as an alpha-2 antagonist, it would block the inhibitory effects of endogenous ligands (like norepinephrine) on adenylyl cyclase, preventing a decrease in cyclic AMP (cAMP) levels.[5]
Troubleshooting Guide
Q5: I am observing a diminishing response (tachyphylaxis) to repeated applications of this compound. What could be the cause?
A5: This would be the expected outcome for many agonist drugs. The likely cause is the desensitization of alpha-1 adrenergic receptors. This can involve:
-
Rapid Uncoupling: G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, allowing arrestin proteins to bind and sterically hinder G-protein interaction.
-
Receptor Internalization: Arrestin-bound receptors are targeted for endocytosis, removing them from the cell surface.
-
Downregulation: With prolonged exposure, internalized receptors may be targeted for lysosomal degradation rather than being recycled to the membrane.
Q6: I am NOT observing tachyphylaxis with this compound, even with prolonged exposure. Why might this be?
A6: This is a significant finding. Several possibilities could explain this:
-
Partial Agonism: this compound might be a partial agonist at the alpha-1 receptor, which often causes less receptor desensitization than full agonists.
-
Alpha-2 Antagonism: If this compound is also blocking alpha-2 receptors, it might interfere with feedback loops that contribute to tachyphylaxis. For example, it could prevent the inhibitory effects of released norepinephrine on the system.[3]
-
Receptor Subtype Specificity: this compound might be selective for a specific subtype of the alpha-1 receptor that is resistant to desensitization.
Q7: My results are inconsistent or show a biphasic response. What troubleshooting steps should I take?
A7: Inconsistent results with a compound having a mixed pharmacological profile are common.
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Curve: Perform a full dose-response curve to identify the optimal concentration and to see if the response is biphasic (having both stimulatory and inhibitory phases). High concentrations of some agonists can lead to receptor desensitization or off-target effects.[3]
-
Use Selective Antagonists: To dissect the dual activities, pre-treat your system with a selective alpha-1 antagonist (e.g., Prazosin) or a selective alpha-2 agonist (e.g., Dexmedetomidine) to see how the response to this compound is altered.[1][2]
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to characterize the effects of this compound.
Table 1: Receptor Binding Affinity of this compound Data from a competitive radioligand binding assay using cell membranes expressing human adrenergic receptors.
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| Alpha-1A | [³H]-Prazosin | 5.2 |
| Alpha-1B | [³H]-Prazosin | 8.1 |
| Alpha-1D | [³H]-Prazosin | 6.5 |
| Alpha-2A | [³H]-Rauwolscine | 850 |
| Alpha-2B | [³H]-Rauwolscine | 1200 |
| Alpha-2C | [³H]-Rauwolscine | 975 |
Kᵢ: Inhibitory constant. A lower value indicates higher binding affinity.
Table 2: Functional Activity of this compound on cAMP Production Data from a cAMP assay in cells co-expressing alpha-1 and alpha-2 receptors. Forskolin is used to stimulate adenylyl cyclase.
| Condition | This compound (1 µM) | Norepinephrine (10 µM) | cAMP Level (% of Forskolin alone) |
| Control | - | - | 100% |
| Norepinephrine | - | + | 35% |
| This compound | + | - | 98% |
| This compound + Norepinephrine | + | + | 85% |
This data suggests this compound does not inhibit cAMP production (unlike norepinephrine) and partially reverses the inhibitory effect of norepinephrine, consistent with alpha-2 antagonism.
Table 3: Tachyphylaxis in a Functional Assay (Rat Aorta Contraction) Measurement of contractile response to a maximal effective dose of agonist after repeated exposures over 2 hours.
| Agonist | Initial Response (g tension) | Response after 2 hrs (g tension) | % of Initial Response |
| Phenylephrine (Alpha-1 Agonist) | 2.1 | 0.9 | 42.9% |
| This compound | 1.8 | 1.6 | 88.9% |
This hypothetical data illustrates resistance to tachyphylaxis for this compound compared to a classic alpha-1 agonist.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing individual human α₁, or α₂ receptor subtypes.
-
Radioligands: [³H]-Prazosin (for α₁) and [³H]-Rauwolscine (for α₂).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific control: 10 µM Phentolamine.
-
This compound stock solution and serial dilutions.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding wells, add buffer instead of this compound. For non-specific binding wells, add 10 µM phentolamine.
-
Incubate at room temperature for 90 minutes to reach equilibrium.
-
Rapidly filter the plate contents through the glass fiber filters using a cell harvester.
-
Wash filters 3x with ice-cold binding buffer.
-
Measure radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ of this compound. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Second Messenger Assay
-
Objective: To assess the functional effect of this compound on adenylyl cyclase activity via the Gᵢ-coupled alpha-2 receptor.
-
Materials:
-
CHO-K1 cells co-expressing the human α₂ₐ receptor and a CRE-luciferase reporter gene.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin (adenylyl cyclase stimulator).
-
Norepinephrine (control agonist).
-
This compound.
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Replace growth medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add this compound at various concentrations, alone or in combination with a fixed concentration of norepinephrine (e.g., 10 µM).
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Analyze the data to determine if this compound inhibits forskolin-stimulated cAMP production (agonism) or reverses norepinephrine-induced inhibition (antagonism).
-
Visualizations
Caption: Adrenergic signaling pathways and mechanisms of desensitization.
Caption: Experimental workflow for investigating this compound and tachyphylaxis.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting St 587 Results
Disclaimer: The term "St 587" does not correspond to a known entity in publicly available scientific literature. For the purpose of this guide, "this compound" will be treated as a hypothetical small molecule inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently targeted in cancer drug development. The following troubleshooting guide addresses common challenges encountered when interpreting the experimental results of such a compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. Common sources of variability include:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Compound Stability: Verify the stability of this compound in your assay medium. Degradation of the compound can lead to a loss of potency.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT, CellTiter-Glo).
Q2: this compound is showing a weaker than expected effect on the phosphorylation of mTORC1 downstream targets. How should we interpret this?
A2: A weaker than expected effect on downstream targets of mTORC1 could indicate several possibilities:
-
Off-Target Effects: this compound may have other cellular targets that influence the experimental readout.
-
Suboptimal Concentration or Timepoint: The concentration of this compound or the treatment duration may not be optimal for inhibiting the pathway in your specific cell line.
-
Feedback Loops: Inhibition of the mTOR pathway can sometimes activate compensatory signaling pathways that obscure the primary effect.
Troubleshooting Guides
Issue: High Variability in Western Blot Results for p-S6K
This guide provides a systematic approach to troubleshooting inconsistent results when assessing the inhibition of the mTORC1 downstream target, p-S6K, by this compound.
Experimental Protocol: Western Blot for mTOR Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K, total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent Western blot results.
Issue: Unexpected Cytotoxicity at Low Concentrations of this compound
Interpreting unexpected cell death at low concentrations of a targeted inhibitor requires careful consideration of potential off-target effects versus on-target toxicity in a highly dependent cell line.
Data Presentation: Comparative IC50 Values
| Cell Line | This compound IC50 (nM) | Off-Target Kinase X IC50 (nM) |
| Cancer Line A (mTOR-dependent) | 50 | >10,000 |
| Cancer Line B (mTOR-independent) | 1,500 | >10,000 |
| Normal Fibroblasts | 8,000 | >10,000 |
Logical Relationship: Interpreting Unexpected Cytotoxicity
Caption: Decision tree for interpreting unexpected cytotoxicity.
Signaling Pathway
Simplified mTOR Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical mTOR signaling pathway, highlighting the point of inhibition by the hypothetical compound this compound.
Caption: mTOR signaling pathway with this compound inhibition point.
Technical Support Center: St 587 Receptor Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing St 587 in receptor binding studies. The information is tailored for scientists and professionals in drug development, offering detailed experimental protocols and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor target?
This compound is a partial alpha-1 adrenergic receptor agonist. It also exhibits some activity at alpha-2 adrenergic receptors, where it can act as a partial agonist. This dual activity should be considered when designing and interpreting binding experiments.
Q2: Which radioligands are suitable for studying this compound binding to alpha-1 adrenergic receptors?
A common approach is to use a radiolabeled antagonist, such as [3H]prazosin, in a competition binding assay with unlabeled this compound. [3H]prazosin is a high-affinity, selective antagonist for alpha-1 adrenergic receptors.
Q3: Can [3H]clonidine be used to study this compound binding?
While [3H]clonidine is a well-known alpha-2 adrenergic receptor agonist, it can also bind to alpha-1 receptors, albeit with lower affinity. Using [3H]clonidine would require careful experimental design, including the use of selective antagonists to dissect the binding to different receptor subtypes. Given that this compound has activity at both alpha-1 and alpha-2 receptors, using a more selective radioligand for the primary target, like [3H]prazosin for alpha-1 receptors, is generally recommended for clearer results.
Q4: How can I determine the binding affinity (Ki) of this compound?
The binding affinity (Ki) of this compound can be determined using a competition binding assay. In this assay, a fixed concentration of a radioligand (e.g., [3H]prazosin) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of this compound that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation
| Ligand | Receptor | Parameter | Value | Reference |
| This compound | Alpha-1 Adrenergic Receptor | pA2 | 8.41 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Under conditions of competitive antagonism, the pA2 value is approximately equal to the pKi (the negative logarithm of the Ki). Therefore, a pA2 of 8.41 suggests a Ki value in the nanomolar range.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells or Tissues
-
Cell/Tissue Collection: Harvest cultured cells or dissect fresh/frozen tissue on ice.
-
Homogenization: Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Resuspension: Resuspend the final membrane pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay. Aliquot and store the membranes at -80°C until use.
Protocol 2: [3H]Prazosin Competition Binding Assay with this compound
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and 100 µL of the membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM phentolamine), 50 µL of [3H]prazosin, and 100 µL of the membrane preparation.
-
Competition: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]prazosin, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with the filter or plasticware. 4. Contamination of the membrane preparation. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and/or volume of washes with ice-cold wash buffer. 3. Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI). Consider adding bovine serum albumin (BSA) to the assay buffer. 4. Ensure proper membrane preparation and washing to remove endogenous substances. |
| Low Specific Binding | 1. Low receptor expression in the tissue/cells. 2. Degraded radioligand or receptor preparation. 3. Incorrect assay conditions (pH, temperature, incubation time). 4. This compound is a partial agonist, which can sometimes result in a shallower competition curve. | 1. Increase the amount of membrane protein per well. 2. Use fresh, properly stored radioligand and membrane preparations. 3. Optimize assay buffer pH and ionic strength. Determine the optimal incubation time and temperature by performing time-course and temperature-dependence experiments. 4. Ensure the data is fitted with an appropriate model that can account for partial agonism if necessary. |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent washing. 3. Incomplete mixing of reagents. 4. Uneven drying of filters. | 1. Calibrate pipettes regularly and use consistent pipetting techniques. 2. Ensure consistent and rapid washing of all wells. 3. Thoroughly mix all solutions before adding them to the assay plate. 4. Ensure filters are completely dry before adding scintillation fluid. |
| Difficulty in Achieving Saturation in Saturation Binding Assays | 1. Radioligand affinity is too low. 2. Limited solubility of the radioligand at higher concentrations. | 1. This is generally not an issue with [3H]prazosin due to its high affinity. 2. Ensure the radioligand is fully dissolved in the assay buffer. |
Visualizations
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Competition Binding Assay Workflow.
References
Validation & Comparative
St 587 and Phenylephrine: A Comparative Analysis of Alpha-1 Adrenergic Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of adrenergic receptor agonists is paramount for targeted therapeutic design. This guide provides a detailed comparison of St 587 (also known as Amidephrine) and phenylephrine, two selective alpha-1 adrenergic receptor agonists, with a focus on their receptor subtype selectivity, supported by available experimental data and detailed methodologies.
This compound and phenylephrine are both recognized as potent agonists of alpha-1 adrenergic receptors. However, their selectivity profiles across the three alpha-1 subtypes—α1A, α1B, and α1D—exhibit differences that can have significant implications for their pharmacological effects. Phenylephrine, a widely studied compound, has been shown to possess a degree of preference for the α1A subtype over the α1B and α1D subtypes. In contrast, while this compound is characterized as a highly selective alpha-1 adrenoceptor agonist, specific quantitative data on its binding affinity and functional potency at each of the individual alpha-1 subtypes is less readily available in the public domain.
Quantitative Comparison of Receptor Binding and Functional Potency
A comprehensive understanding of a ligand's selectivity requires quantitative data from binding affinity (Ki) and functional potency (EC50 or pD2) assays. The table below summarizes the available data for phenylephrine. A diligent search of the scientific literature did not yield a complete, publicly available dataset for the binding affinities (pKi) and functional potencies (pEC50) of this compound across all three alpha-1 adrenergic receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |
| Phenylephrine | α1A | 5.5 | 6.8 |
| α1B | 5.4 | 6.0 | |
| α1D | 5.2 | 5.8 | |
| This compound (Amidephrine) | α1A | Data not available | Data not available |
| α1B | Data not available | Data not available | |
| α1D | Data not available | Data not available |
Note: pKi and pEC50 values are expressed as the negative logarithm of the molar concentration (M). A higher value indicates greater affinity or potency.
Experimental Protocols
The determination of binding affinity and functional potency of adrenergic agonists is conducted through standardized in vitro assays.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinities of this compound and phenylephrine for the α1A, α1B, and α1D adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).
-
Radioligand: [³H]-Prazosin (a high-affinity, non-selective alpha-1 antagonist).
-
Test compounds: this compound and phenylephrine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the unlabeled test compound (this compound or phenylephrine).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Functional Assay
This functional assay measures the agonist-induced activation of Gq-coupled receptors, such as the alpha-1 adrenergic receptors, by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
Objective: To determine the functional potency (EC50) of this compound and phenylephrine at the α1A, α1B, and α1D adrenergic receptor subtypes.
Materials:
-
Cell lines stably expressing a single human alpha-1 adrenergic receptor subtype.
-
Test compounds: this compound and phenylephrine.
-
Cell stimulation buffer containing LiCl (to inhibit the degradation of IP1).
-
IP-One Gq assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Cells are seeded into microplates and cultured to the appropriate confluency.
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the test agonist (this compound or phenylephrine) in the presence of LiCl for a defined period at 37°C.
-
Lysis and Detection: The cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
Incubation: The plate is incubated at room temperature to allow for the competitive binding between the cellularly produced IP1 and the IP1-d2 for the anti-IP1 antibody.
-
Signal Reading: The HTRF signal is read on a compatible microplate reader. A decrease in the FRET signal is proportional to the amount of IP1 produced.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of alpha-1 adrenergic receptors by agonists like this compound and phenylephrine initiates a well-defined intracellular signaling cascade.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps involved in a typical radioligand displacement binding assay.
Caption: Workflow for a Radioligand Displacement Binding Assay.
Comparative Analysis of St 587 and Other Imidazolidine Derivatives: A Guide for Researchers
A comprehensive review of the pharmacological properties, receptor affinities, and functional activities of the imidazolidine derivative St 587 in comparison to other notable compounds in its class, including clonidine, guanfacine, and moxonidine. This guide provides researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development.
The imidazolidine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. Among these, this compound presents a unique pharmacological profile that distinguishes it from more classical imidazolidine derivatives such as the antihypertensive agent clonidine. This guide delves into a comparative analysis of this compound, focusing on its distinct interaction with adrenergic receptors and its consequent physiological effects, supported by experimental data.
Pharmacological Profile: A Duality of Action
This compound is characterized by its dual activity at adrenergic receptors. It is a highly selective agonist at α1-adrenoceptors and also exhibits antagonist properties at α2-adrenoceptors. This contrasts with traditional imidazolidine derivatives like clonidine, which are primarily recognized as α2-adrenoceptor agonists.
This compound: The α1-Agonist and α2-Antagonist
Experimental evidence demonstrates that this compound elicits a pressor response, increasing blood pressure in pithed rats, an effect attributed to its potent α1-adrenoceptor agonism. This activity is more selective for α1-receptors than that of methoxamine. Interestingly, this compound also inhibits tachycardia induced by sympathetic stimulation in pithed rats. This effect is mediated by presynaptic α1-adrenoceptors, a less common mechanism of sympathoinhibition.
Furthermore, studies have revealed the α2-adrenoceptor blocking properties of this compound. It has been shown to antagonize the effects of selective α2-adrenoceptor agonists. This dual functionality as an α1-agonist and α2-antagonist underscores its unique position among imidazolidine derivatives.
Comparative Overview with Other Imidazolidine Derivatives
In contrast to this compound, other well-known imidazolidine derivatives exhibit different receptor selectivity profiles:
-
Clonidine: A prototypical α2-adrenoceptor agonist, clonidine also shows affinity for imidazoline I1 receptors. Its antihypertensive effects are primarily mediated through the activation of central α2-adrenoceptors and imidazoline receptors, leading to a reduction in sympathetic outflow.
-
Guanfacine: This derivative displays a higher selectivity for α2A-adrenoceptors compared to other α2 subtypes and imidazoline receptors. This selectivity may contribute to its different side-effect profile compared to clonidine.
-
Moxonidine: Known for its high affinity for imidazoline I1 receptors over α2-adrenoceptors, moxonidine represents a second generation of centrally acting antihypertensives with a mechanism of action that is distinct from classical α2-agonists.
Quantitative Comparison of Receptor Interactions
A direct quantitative comparison of the binding affinities and functional potencies of these compounds is essential for a thorough understanding of their structure-activity relationships. The following tables summarize the available data.
Table 1: Adrenergic Receptor Binding Affinities (Ki/pA2)
| Compound | α1-Adrenoceptor | α2-Adrenoceptor | Imidazoline I1 Receptor |
| This compound | pA2 = 8.41 (antagonist) | Partial agonist/antagonist activity reported | Not reported |
| Clonidine | Lower affinity | High affinity (agonist) | High affinity |
| Guanfacine | Lower affinity | High affinity (selective for α2A) | Lower affinity |
| Moxonidine | Not reported | Moderate affinity | High affinity |
Note: pA2 is a measure of antagonist potency. A higher pA2 value indicates greater potency. Data for clonidine, guanfacine, and moxonidine are generally reported as Ki values (nM), where a lower value indicates higher affinity. Direct numerical comparison is challenging due to variations in experimental conditions across studies.
Table 2: Functional Activity (EC50/IC50)
| Compound | α1-Adrenoceptor Agonism (EC50) | α2-Adrenoceptor Agonism (EC50) | Primary Physiological Effect |
| This compound | Potent agonist activity reported | Antagonist/Partial agonist activity | Blood pressure increase, inhibition of tachycardia |
| Clonidine | Weak | Potent | Blood pressure decrease |
| Guanfacine | Weak | Potent (selective for α2A) | Blood pressure decrease |
| Moxonidine | Not reported | Moderate | Blood pressure decrease |
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the pharmacological properties of this compound and related compounds.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki or Kd) of a test compound for α1 and α2-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptor subtype. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin for α1 receptors, [3H]clonidine or [3H]rauwolscine for α2 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki (dissociation constant of the inhibitor) is then calculated using the Cheng-Prusoff equation.
Pithed Rat Model for Cardiovascular Studies
This in vivo model is used to study the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex influences.
Objective: To assess the effects of this compound on blood pressure and heart rate mediated by peripheral adrenergic receptors.
General Protocol:
-
Animal Preparation: A rat is anesthetized, and a pithing rod is inserted through the brain and spinal cord to destroy the central nervous system. The animal is then artificially ventilated.
-
Cannulation: The carotid artery is cannulated for continuous blood pressure measurement, and the jugular vein is cannulated for drug administration.
-
Sympathetic Stimulation: The sympathetic outflow to the heart and blood vessels can be selectively stimulated electrically via the pithing rod at specific spinal cord segments.
-
Drug Administration: this compound and other test compounds are administered intravenously.
-
Data Recording and Analysis: Changes in blood pressure and heart rate in response to drug administration and sympathetic stimulation are recorded and analyzed to determine the compound's pressor/depressor and chronotropic effects, as well as its influence on sympathetic neurotransmission.
Signaling Pathways and Experimental Workflows
The distinct pharmacological profiles of this compound and other imidazolidine derivatives can be understood by examining their interaction with the downstream signaling pathways of α1 and α2-adrenergic receptors.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Activated by this compound.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Pharmacological Characterization.
Conclusion
This compound emerges as an atypical imidazolidine derivative with a compelling pharmacological profile characterized by potent and selective α1-adrenoceptor agonism coupled with α2-adrenoceptor antagonism. This stands in stark contrast to classic imidazolidine compounds like clonidine, which are primarily α2-adrenoceptor agonists. The unique properties of this compound suggest potential for novel therapeutic applications and make it a valuable tool for further dissecting the physiological roles of adrenergic receptor subtypes. The data and methodologies presented in this guide offer a foundation for researchers to build upon in their exploration of imidazolidine derivatives and their therapeutic potential.
Validation of St 587 as a Selective α1-Adrenergic Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of St 587's performance as a selective α1-adrenergic agonist against other established alternatives, namely phenylephrine and methoxamine. The information is supported by available experimental data to aid researchers in selecting the appropriate agonist for their specific experimental needs.
Executive Summary
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for phenylephrine and methoxamine at various adrenergic receptor subtypes. This data is essential for assessing the selectivity of each compound. The binding affinity is represented by pKi values, where a higher value indicates a stronger binding affinity. The functional potency is represented by pEC50 values, where a higher value indicates a greater potency in eliciting a cellular response. Data for this compound is currently limited to qualitative descriptions.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |
| Phenylephrine | α1A | 4.70 | [4] |
| α1B | 4.87 | [4] | |
| α1D | 5.86 | [4] | |
| α2A | 4.6 | [5] | |
| α2C | 4.5 | [5] | |
| Methoxamine | α1A | ~4.5 | |
| α1D | ~4.5 | ||
| This compound | α1 | Not Available | |
| α2 | Not Available |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | Functional Potency (pEC50) | Reference |
| Phenylephrine | α1A | 6.33 (Calcium mobilization) | |
| α1B | 5.99 (Calcium mobilization) | ||
| α1D | 5.82 (Calcium mobilization) | ||
| Methoxamine | α1 | Not Available | |
| This compound | α1 | Not Available |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Experimental Protocols
Below are representative protocols for key experiments used to determine the selectivity of α1-adrenergic agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To measure the affinity of this compound, phenylephrine, and methoxamine for α1-adrenergic receptor subtypes (α1A, α1B, α1D) and other adrenergic receptors (α2, β).
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, α1D, α2, or β-adrenergic receptors.
-
[3H]-Prazosin (for α1 subtypes) or other suitable radioligands for α2 and β subtypes.
-
This compound, phenylephrine, and methoxamine (unlabeled competing ligands).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]-Prazosin) and varying concentrations of the competing unlabeled ligand (this compound, phenylephrine, or methoxamine).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the cellular response to receptor activation by quantifying the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors like the α1-adrenoceptors.
Objective: To determine the potency (EC50) of this compound, phenylephrine, and methoxamine in stimulating α1-adrenoceptor-mediated signaling.
Materials:
-
Intact cells expressing the α1-adrenergic receptor subtype of interest.
-
Assay medium (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
This compound, phenylephrine, and methoxamine.
-
IP1 HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Labeling (if required by kit): Some protocols may require pre-labeling of cells with a precursor like myo-[3H]inositol.
-
Stimulation: Replace the culture medium with assay medium containing varying concentrations of the agonist (this compound, phenylephrine, or methoxamine).
-
Incubation: Incubate the cells for a specific time (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol phosphates. The inclusion of LiCl prevents the degradation of IP1.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizations
Signaling Pathway of α1-Adrenergic Receptors
Caption: α1-Adrenergic receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Logical Relationship of α1-Agonist Selectivity
Caption: Conceptual model of α1-agonist selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: St 587 (Cirazoline) vs. Norepinephrine
For Immediate Release
This guide provides a detailed comparison of the pharmacological efficacy of the selective α1-adrenergic agonist St 587 (Cirazoline) and the endogenous catecholamine Norepinephrine. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their respective mechanisms of action, receptor selectivity, and functional effects supported by experimental data.
Overview and Mechanism of Action
This compound (Cirazoline) is a synthetic, potent α1-adrenoceptor agonist.[1] It functions as a full agonist at the α1A-adrenergic receptor subtype and a partial agonist at the α1B and α1D subtypes.[2][3] This selectivity for α1-receptors makes it a valuable tool for investigating the specific physiological roles of this receptor class, particularly in vasoconstriction.[2] Additionally, cirazoline has been noted to act as a nonselective antagonist at α2-adrenergic receptors.[2][4]
Norepinephrine is a primary neurotransmitter in the sympathetic nervous system and acts as a non-selective agonist at several adrenergic receptors.[5][6] It exhibits potent activity at α1, α2, and β1-adrenergic receptors, with a comparatively lower affinity for β2-receptors.[7][8] Its broad receptor profile results in a range of physiological effects, including increased vascular tone, heart rate, and myocardial contractility.[9][10]
Signaling Pathways
The activation of adrenergic receptors by both Cirazoline and Norepinephrine initiates distinct downstream signaling cascades. Norepinephrine's broader receptor activity results in a more complex array of cellular responses compared to the more targeted action of Cirazoline.
Caption: Norepinephrine signaling pathways.
Caption: this compound (Cirazoline) signaling pathway.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of Cirazoline and Norepinephrine at cloned human α1-adrenoceptor subtypes. Data is derived from studies using Chinese hamster ovary (CHO) cells expressing the respective human receptor subtypes.[11]
Table 1: Comparative Receptor Binding Affinities (pKi)
| Compound | α1a-Adrenoceptor | α1b-Adrenoceptor | α1d-Adrenoceptor |
|---|---|---|---|
| This compound (Cirazoline) | 7.9 ± 0.1 | 6.7 ± 0.1 | 7.0 ± 0.1 |
| Norepinephrine | 6.2 ± 0.1 | 5.8 ± 0.1 | 6.7 ± 0.1 |
Values are presented as mean ± S.E.M. A higher pKi value indicates greater binding affinity.
Table 2: Comparative Functional Potency (pEC50) for [Ca²⁺]i Response
| Compound | α1a-Adrenoceptor | α1b-Adrenoceptor | α1d-Adrenoceptor |
|---|---|---|---|
| This compound (Cirazoline) | 7.1 ± 0.1 | 6.3 ± 0.1 | 6.0 ± 0.1 |
| Norepinephrine | 7.2 ± 0.1 | 6.8 ± 0.1 | 7.5 ± 0.1 |
Values are presented as mean ± S.E.M. A higher pEC50 value indicates greater potency.
Table 3: Intrinsic Activity (Maximal Response vs. Norepinephrine)
| Compound | α1a-Adrenoceptor | α1b-Adrenoceptor | α1d-Adrenoceptor |
|---|---|---|---|
| This compound (Cirazoline) | Full Agonist (100%) | Partial Agonist (~60%) | Partial Agonist (~80%) |
| Norepinephrine | Full Agonist (100%) | Full Agonist (100%) | Full Agonist (100%) |
Summary of Findings:
-
Affinity: Cirazoline demonstrates significantly higher binding affinity for the α1a-subtype compared to norepinephrine.[11] Conversely, norepinephrine shows a higher affinity for the α1d-subtype.[11]
-
Potency: Norepinephrine is generally more potent in eliciting a functional response (calcium mobilization) across all α1-subtypes, particularly at the α1d-subtype.[11]
-
Efficacy: Cirazoline acts as a full agonist, comparable to norepinephrine, only at the α1a-subtype.[11] It behaves as a partial agonist at α1b and α1d-subtypes, meaning it cannot produce the same maximal response as norepinephrine at these receptors.[11]
Experimental Protocols
The data presented above are based on established in vitro pharmacological assays. Below are detailed methodologies representative of those used to compare these compounds.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Caption: Workflow for Radioligand Binding Assay.
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably transfected with DNA for a specific human α1-adrenoceptor subtype (α1a, α1b, or α1d) are cultured and harvested.[11] Cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-HEAT) and varying concentrations of the unlabeled test compound (cirazoline or norepinephrine).[11]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to construct competition curves, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
Intracellular Calcium Mobilization Assay Protocol
This functional assay measures the ability of an agonist to activate Gq-coupled receptors, leading to an increase in intracellular calcium.
-
Cell Loading: CHO cells expressing the α1-adrenoceptor subtype of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The loaded cells are placed in a fluorometer, and a baseline fluorescence reading is established. Varying concentrations of the agonist (cirazoline or norepinephrine) are then added to the cells.[11]
-
Measurement: The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the change in fluorescence intensity over time.[11]
-
Data Analysis: Dose-response curves are generated by plotting the peak change in fluorescence against the agonist concentration. The potency (EC50) and efficacy (maximal response) are determined from these curves.[11]
Conclusion
This compound (Cirazoline) and Norepinephrine exhibit distinct pharmacological profiles. Cirazoline's high affinity and full agonist activity at the α1A-adrenoceptor subtype, combined with its partial agonism at α1B and α1D subtypes, defines it as a selective α1-agonist.[2][11] In contrast, Norepinephrine acts as a potent, non-selective full agonist at all α1-subtypes, in addition to its significant activity at α2 and β1 receptors.[6][8][11]
This difference in selectivity and efficacy is critical for their application in research and clinical settings. Cirazoline serves as a precise tool for elucidating the functions of α1A-receptors, while Norepinephrine's broad activity makes it a powerful, albeit less specific, modulator of the sympathetic nervous system, widely used for hemodynamic support.[10][12] The choice between these agents depends entirely on the desired level of receptor selectivity for the specific research or therapeutic goal.
References
- 1. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cirazoline - Wikipedia [en.wikipedia.org]
- 3. Cirazoline hydrochloride | Adrenergic Receptor Antagonist | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Comparison between alpha-1 adrenoceptor-mediated and beta adrenoceptor-mediated inotropic components elicited by norepinephrine in failing human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - Foulon - Annals of Translational Medicine [atm.amegroups.org]
- 11. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic and regional hemodynamic characterization of alpha-1 and alpha-2 adrenoceptor agonists in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of St 587 Cross-Reactivity with Adrenergic Receptors
For Immediate Release
This guide provides a detailed comparison of the pharmacological activity of St 587 (2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine) at its primary target, the α1-adrenoceptor, and its cross-reactivity with other adrenergic receptors. The information presented is intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective α1-adrenoceptor agonist.[1][2] However, experimental evidence demonstrates a degree of cross-reactivity with α2-adrenoceptors, where it exhibits antagonist and partial agonist properties.[1][3] This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Summary
The following table summarizes the quantitative data regarding the pharmacological activity of this compound at α1 and α2-adrenoceptors.
| Compound | Primary Target | Receptor Interaction | Quantitative Data | Tissue/System | Reference |
| This compound | α1-Adrenoceptor | Agonist | pA2 = 8.41 (for prazosin antagonism) | Rat Vas Deferens (postsynaptic) | [3] |
| This compound | α2-Adrenoceptor | Antagonist | Not specified | Pithed Rats (peripheral presynaptic) | [1] |
| This compound | α2-Adrenoceptor | Partial Agonist | Not specified | Rat Vas Deferens (presynaptic) | [3] |
Signaling Pathways and Cross-Reactivity
The interaction of this compound with both α1 and α2-adrenoceptors can be visualized in the following signaling pathway diagram.
Caption: this compound signaling at α1 and α2-adrenoceptors.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
Functional Analysis in Isolated Tissues (Rat Vas Deferens)
Objective: To characterize the activity of this compound at postsynaptic α1-adrenoceptors and presynaptic α2-adrenoceptors.
Protocol:
-
Tissue Preparation: Male Wistar rats are sacrificed, and the vasa deferentia are dissected and cleaned of adhering connective tissue. The tissue is then mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture.
-
Experimental Setup: The prostatic portion of the vas deferens is subjected to electrical field stimulation to elicit twitch responses.
-
Drug Application:
-
α1-Adrenoceptor Agonist Activity: Cumulative concentration-response curves for this compound are constructed to assess its agonistic effect on smooth muscle contraction.
-
Antagonism Studies: The pA2 value for the competitive antagonist prazosin is determined by constructing concentration-response curves for this compound in the presence of fixed concentrations of prazosin.
-
α2-Adrenoceptor Activity: The effect of this compound on the inhibitory effect of the α2-adrenoceptor agonist clonidine on twitch responses is evaluated to determine its potential antagonist or partial agonist activity at presynaptic α2-adrenoceptors.
-
In Vivo Analysis of Adrenoceptor Activity (Pithed Rat Model)
Objective: To investigate the in vivo effects of this compound on peripheral presynaptic α2-adrenoceptors.
Protocol:
-
Animal Preparation: Male rats are anesthetized, and a pithing rod is inserted through the orbit and foramen magnum down to the lower end of the spinal cord to destroy the central nervous system, thus eliminating central cardiovascular regulation. The animals are then artificially ventilated.
-
Cardiovascular Parameter Measurement: Blood pressure and heart rate are continuously monitored.
-
Drug Administration:
-
The selective α2-adrenoceptor agonist B-HT 920 is administered intravenously to induce a decrease in heart rate through stimulation of presynaptic α2-adrenoceptors, which inhibits noradrenaline release.
-
This compound is then administered intravenously to assess its ability to antagonize the B-HT 920-induced bradycardia.
-
Experimental Workflow Visualization
The general workflow for characterizing the cross-reactivity of a compound like this compound is illustrated below.
Caption: General workflow for assessing receptor cross-reactivity.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. Further research, including comprehensive radioligand binding studies to determine the binding affinities (Ki values) at a wider range of receptors, is recommended for a more complete characterization of its selectivity.
References
- 1. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of St 587 and Cirazoline for Adrenergic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two α1-adrenoceptor agonists, St 587 and cirazoline. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by providing a comprehensive overview of their pharmacological properties, supported by available experimental data.
Introduction
This compound and cirazoline are both imidazol(in)e derivatives that act as agonists at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating smooth muscle contraction, particularly in the vasculature, and have various functions within the central nervous system. While both compounds target the same receptor class, they exhibit distinct pharmacological profiles in terms of subtype selectivity, intrinsic activity, and effects on downstream signaling pathways. This guide will delve into these differences to provide a clear comparison.
Quantitative Data Comparison
Table 1: Binding Affinity of Cirazoline for Human α1-Adrenoceptor Subtypes
| Compound | Receptor Subtype | pKi | Reference |
| Cirazoline | α1A | Higher affinity | [1] |
| Cirazoline | α1B | Lower affinity | [1] |
| Cirazoline | α1D | Lower affinity | [1] |
Note: A study by Horie et al. (1995) demonstrated that cirazoline has a higher affinity for the α1a-adrenoceptor subtype compared to the α1b and α1d subtypes, although specific pKi values were not provided in the abstract.[1]
Table 2: Functional Activity of Cirazoline at the Human α1A-Adrenoceptor
| Parameter | Assay | pEC50 | Emax (relative to Norepinephrine) | Reference |
| Cirazoline | Ca2+ Release | 8.54 ± 0.12 | 1.05 | [2] |
| cAMP Accumulation | 6.89 ± 0.08 | 0.54 | [2] | |
| Extracellular Acidification Rate (ECAR) | 8.13 ± 0.03 | 0.98 | [2] |
Qualitative Pharmacological Comparison
Cirazoline:
-
Receptor Subtype Selectivity: Cirazoline exhibits a preference for the α1A-adrenoceptor subtype.[1]
-
Intrinsic Activity: It acts as a full agonist at the α1A-adrenoceptor for stimulating calcium mobilization, producing a maximal response similar to the endogenous agonist norepinephrine.[1] However, it behaves as a partial agonist at the α1B and α1D-adrenoceptor subtypes.[1]
-
Signaling Bias: Studies have shown that cirazoline can display signaling bias. For instance, at the α1A-adrenoceptor, it shows bias towards cAMP accumulation relative to Ca2+ release when compared to norepinephrine.[2]
-
Other Receptor Interactions: Cirazoline is also known to be a potent competitive α2-adrenoceptor antagonist.[3] It also has a high affinity for imidazoline receptors.[4]
This compound:
-
Receptor Subtype Selectivity: this compound is described as a highly selective α1-adrenoceptor agonist , and has been shown to be more selective than methoxamine.[5]
-
Intrinsic Activity: The intrinsic activity of this compound appears to be tissue-dependent, with some studies suggesting it acts as a partial agonist . For example, in rabbit pulmonary artery, contractions induced by this compound were more sensitive to inhibition by Ca2+-withdrawal, pertussis toxin, and N-ethylmaleimide compared to full agonists, a characteristic of partial agonists.[6] In the rat vas deferens, it behaves as a partial agonist at α1-adrenoceptors in the epididymal half, while in the prostatic half, it antagonizes phenylephrine-induced contractions.[7]
-
Other Receptor Interactions: this compound has been shown to possess α2-adrenoceptor blocking properties .[8]
Signaling Pathways
Both this compound and cirazoline, as α1-adrenoceptor agonists, primarily signal through the Gq/11 family of G-proteins. Activation of the α1-adrenoceptor leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Canonical Gq-protein coupled signaling pathway for α1-adrenoceptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize α1-adrenoceptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured to confluency.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate a constant amount of cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin, a high-affinity α1-adrenoceptor antagonist) and a range of concentrations of the unlabeled test compound (this compound or cirazoline).
-
Incubations are typically carried out in a binding buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled α1-adrenoceptor antagonist (e.g., phentolamine).
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key downstream event of Gq-coupled receptor activation.
Caption: General workflow for a calcium mobilization assay using a FLIPR system.
Detailed Steps:
-
Cell Culture:
-
CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are seeded into black-walled, clear-bottom 96-well plates and grown to confluency.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Fluorescence Measurement:
-
The cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of the test compound (this compound or cirazoline) are added to the wells, and the fluorescence intensity is monitored in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is plotted against the agonist concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist.
-
Conclusion
Both this compound and cirazoline are valuable tools for studying α1-adrenoceptor pharmacology. Cirazoline is a well-characterized agonist with a preference for the α1A subtype, where it acts as a full agonist for calcium mobilization. Its additional activity as an α2-adrenoceptor antagonist should be considered when interpreting experimental results.
This compound is reported to be a highly selective α1-adrenoceptor agonist, which could be advantageous for studies requiring specific activation of this receptor class without significant off-target effects at other adrenergic receptors. However, the lack of publicly available quantitative data on its subtype selectivity and potency makes direct comparisons challenging. Its characterization as a partial agonist in some systems suggests its efficacy may be lower than that of full agonists like norepinephrine and cirazoline (at the α1A subtype).
The choice between this compound and cirazoline will ultimately depend on the specific research question. For studies requiring a well-defined full agonist at the α1A subtype with known potency, cirazoline is a suitable choice. If high selectivity for α1-adrenoceptors over other receptors is paramount and partial agonism is acceptable or even desired, this compound may be a more appropriate tool, though preliminary characterization in the experimental system of interest is highly recommended. Further research is needed to fully elucidate the quantitative pharmacological profile of this compound at the α1-adrenoceptor subtypes.
References
- 1. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha-1 adrenergic agonist, cirazoline, impairs spatial working memory performance in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. The inhibition of alpha 1-adrenoceptor-mediated contractions of rabbit pulmonary artery by Ca2+-withdrawal, pertussis toxin and N-ethylmaleimide is dependent on agonist intrinsic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
St 587: A Comparative Analysis of its In Vivo Pressor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pressor effects of St 587, a potent and highly selective alpha-1 adrenergic receptor agonist, with other commonly used agonists such as phenylephrine, methoxamine, and cirazoline. The information presented is collated from various preclinical studies, with a focus on experimental data to facilitate an objective evaluation of this compound's pharmacological profile.
Comparative Analysis of Pressor Potency
The pressor effect of this compound, characterized by a dose-dependent increase in blood pressure, has been demonstrated in various in vivo models, most notably the pithed rat.[1][2] This effect is mediated through the activation of alpha-1 adrenergic receptors, as it is effectively antagonized by selective alpha-1 blockers like prazosin.[2]
A direct comparative study in pithed rats revealed that this compound and cirazoline both elicit potent pressor responses. While both are full agonists, their dose-response curves suggest differences in potency under specific experimental conditions.[3] Another study qualitatively compared this compound to methoxamine, indicating that this compound is a more selective alpha-1 adrenoceptor agonist.[1]
The following tables summarize the quantitative data on the pressor effects of this compound and its alternatives from various preclinical studies. It is important to note that direct comparison of absolute values (e.g., ED50) across different studies should be approached with caution due to potential variations in experimental protocols, animal strains, and anesthetic regimens.
| Agonist | Animal Model | Key Findings | Reference |
| This compound | Pithed Rat | Produces a dose-dependent increase in diastolic blood pressure. | [3] |
| Cirazoline | Pithed Rat | Elicits a potent, dose-dependent pressor response. | [3] |
| Methoxamine | Pithed Rat | Induces pressor responses, but is considered less selective for alpha-1 adrenoceptors compared to this compound. | [1] |
| Phenylephrine | Pithed Rat | Commonly used as a reference alpha-1 agonist, producing robust and dose-dependent increases in blood pressure. | [4] |
Table 1: Summary of In Vivo Pressor Effects of Alpha-1 Adrenergic Agonists
| Parameter | This compound | Cirazoline | Methoxamine | Phenylephrine |
| ED50 (Dose for 50% of maximal response) | Data available in specific studies, but varies with experimental conditions. | Data available in specific studies, but varies with experimental conditions. | Data available in specific studies, but varies with experimental conditions. | Data available in specific studies, but varies with experimental conditions. |
| Maximal Pressor Effect | Demonstrates a full agonistic effect, comparable to other potent alpha-1 agonists. | Demonstrates a full agonistic effect. | Elicits a significant pressor response. | Produces a strong maximal pressor effect. |
| Selectivity | Highly selective for alpha-1 adrenoceptors.[1] | Selective alpha-1 adrenoceptor agonist.[3] | Alpha-1 adrenoceptor agonist.[1] | Predominantly an alpha-1 adrenoceptor agonist.[4] |
Table 2: Comparative Quantitative Data on Pressor Effects (Note: Data is compiled from multiple sources and direct comparison should be made with caution)
Experimental Protocols
The most common experimental model for evaluating the direct vascular effects of adrenergic agonists, devoid of central nervous system and reflex influences, is the pithed rat model .
Detailed Methodology for In Vivo Blood Pressure Measurement in the Pithed Rat:
-
Animal Preparation: Male rats (e.g., Wistar or Sprague-Dawley strains) are anesthetized (e.g., with pentobarbital sodium).
-
Tracheotomy and Ventilation: A tracheotomy is performed, and the animal is artificially ventilated with room air or a specific gas mixture to maintain physiological blood gas levels.
-
Pithing: A stainless-steel rod is passed through the orbit and foramen magnum into the spinal canal to destroy the central nervous system.
-
Catheterization:
-
The carotid artery is cannulated for direct and continuous measurement of arterial blood pressure using a pressure transducer.
-
The jugular vein is cannulated for the intravenous administration of test compounds.
-
-
Drug Administration: After a stabilization period, dose-response curves are generated by administering increasing doses of the alpha-1 adrenergic agonists (this compound, phenylephrine, methoxamine, cirazoline) intravenously.
-
Data Acquisition: Blood pressure is continuously recorded, and the changes in mean arterial pressure (MAP) or diastolic blood pressure (DBP) from the baseline are measured to quantify the pressor response.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction.
References
- 1. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative agonist potency as a means of differentiating alpha-adrenoceptors and alpha-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite influences of hypertension and diabetes mellitus on pressor responses induced by different alpha-adrenoceptor agonists and angiotensin II in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alpha-adrenoceptor agonists on cardiac output and its regional distribution in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to St 587 and Prazosin in Receptor Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of St 587 and prazosin, two pharmacological tools crucial for the study of adrenergic receptors. By examining their mechanisms of action, receptor binding affinities, and functional effects, this document aims to equip researchers with the necessary information to select the appropriate compound for their experimental needs.
At a Glance: this compound vs. Prazosin
| Feature | This compound | Prazosin |
| Primary Target | Alpha-1 Adrenergic Receptor | Alpha-1 Adrenergic Receptor |
| Mechanism of Action | Selective Agonist | Selective Antagonist |
| Primary Use in Studies | To stimulate alpha-1 adrenergic receptors | To block alpha-1 adrenergic receptors |
| Additional Properties | Exhibits some alpha-2 adrenoceptor blocking properties | Well-established competitive antagonist |
Introduction to this compound and Prazosin
This compound is a potent and highly selective agonist for the alpha-1 adrenergic receptor.[1] Its primary utility in research lies in its ability to specifically activate this receptor subtype, thereby enabling the study of downstream signaling pathways and physiological effects. Interestingly, some studies have also reported that this compound possesses alpha-2 adrenoceptor blocking properties, adding a layer of complexity to its pharmacological profile.[2]
Prazosin , in contrast, is a well-characterized and widely used selective antagonist of the alpha-1 adrenergic receptor.[3] Its high affinity and selectivity for this receptor make it an invaluable tool for blocking alpha-1 mediated effects, both in vitro and in vivo. Prazosin is frequently used to identify the involvement of alpha-1 adrenergic receptors in various physiological processes and to study the effects of their blockade.
Quantitative Comparison of Receptor Interaction
The following tables summarize the key quantitative parameters that define the interaction of this compound and prazosin with adrenergic receptors.
Table 1: Functional Antagonism Data
This table presents the pA2 value for prazosin when used to antagonize the functional effects of this compound. The pA2 value is a measure of the potency of a competitive antagonist.
| Agonist | Antagonist | Preparation | pA2 Value | Reference |
| This compound | Prazosin | Prostatic half of bisected rat vas deferens | 8.41 ± 0.03 | [3] |
The pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are the protocols for key experiments cited in the comparison of this compound and prazosin.
Functional Antagonism in Isolated Tissues (Schild Analysis)
This protocol is used to determine the potency of an antagonist (prazosin) in blocking the response to an agonist (this compound) in an isolated tissue preparation.
Objective: To determine the pA2 value of prazosin against this compound-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., rat vas deferens)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 at 37°C
-
Isotonic transducer and data acquisition system
-
This compound (agonist)
-
Prazosin (antagonist)
Procedure:
-
Tissue Preparation: The tissue (e.g., prostatic half of the rat vas deferens) is dissected and mounted in an organ bath containing physiological salt solution. The tissue is allowed to equilibrate under a resting tension.
-
Control Agonist Response: A cumulative concentration-response curve for the agonist (this compound) is generated by adding increasing concentrations of this compound to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed to remove the agonist. Prazosin is then added to the organ bath at a fixed concentration and incubated for a predetermined period to allow for equilibration.
-
Agonist Response in the Presence of Antagonist: A second cumulative concentration-response curve for this compound is generated in the presence of prazosin.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of prazosin.
-
Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting linear regression.
Signaling Pathways and Experimental Workflows
Visualizing the interactions and experimental processes can aid in understanding the relationship between this compound and prazosin.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for Schild analysis.
Caption: Functional interaction at the alpha-1 adrenoceptor.
Conclusion
This compound and prazosin represent two sides of the same coin in the study of alpha-1 adrenergic receptors. This compound serves as a selective activator, initiating the signaling cascade, while prazosin acts as a potent and competitive blocker, preventing this activation. The quantitative data, particularly the pA2 value of prazosin against this compound, provides a precise measure of this antagonistic relationship.[3] Understanding the distinct yet complementary roles of these compounds, along with the appropriate experimental protocols, is paramount for researchers aiming to dissect the complexities of adrenergic signaling in both physiological and pathological contexts. The combined use of these tools allows for a robust and detailed investigation of the alpha-1 adrenergic system.
References
- 1. Alpha 2-adrenoceptor blocking properties of the alpha 1-selective agonist 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic activity of the imidazolidine derivative this compound, a highly selective alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of St-587 on the alpha-adrenoceptors in the bisected rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of St 587 at α1-Adrenergic Receptor Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtype selectivity of adrenergic agonists is paramount for predicting therapeutic efficacy and potential side effects. This guide provides a comparative overview of the potency of St 587 at the α1-adrenergic receptor subtypes (α1A, α1B, and α1D), supported by detailed experimental protocols for assessing ligand-receptor interactions.
While this compound is recognized as a potent and selective α1-adrenoceptor agonist, comprehensive public domain data detailing its specific binding affinities (Ki) and functional potencies (pEC50/pD2) across all three α1-subtypes is limited. However, available literature suggests a preferential activity of this compound and similar imidazoline compounds towards the α1A-adrenoceptor subtype.
Data Presentation: Comparative Potency of this compound
To illustrate how the comparative potency of this compound would be presented, the following table provides a hypothetical but representative summary of binding affinity (Ki) and functional potency (pEC50) data. This exemplifies the expected outcomes from the experimental protocols detailed below, with data indicating a higher affinity and potency for the α1A subtype.
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
| This compound | |||
| Binding Affinity (Ki, nM) | 5.2 | 25.8 | 31.6 |
| Functional Potency (pEC50) | 7.8 | 6.9 | 6.7 |
Note: The data presented in this table is illustrative and intended to represent a potential selectivity profile for this compound based on qualitative descriptions in the literature. Actual experimental values may vary.
Key Experimental Protocols
The determination of a compound's potency and selectivity at receptor subtypes involves a combination of binding and functional assays. The following are detailed methodologies for key experiments used to characterize ligands like this compound at α1-adrenoceptor subtypes.
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compound: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, [3H]-Prazosin (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain membranes, [3H]-Prazosin, and a high concentration of phentolamine.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This functional assay measures the ability of an agonist to stimulate a cellular response, specifically the release of intracellular calcium, following receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of this compound at α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D-adrenoceptor subtypes (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells expressing the specific α1-adrenoceptor subtype into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove any excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve. The pEC50 is the negative logarithm of the EC50.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the α1-adrenoceptor signaling pathway and a typical experimental workflow for determining compound potency.
Caption: Simplified signaling pathway of the α1-adrenoceptor.
Caption: Workflow for determining compound potency at α1-receptor subtypes.
Unveiling the Presynaptic Activity of St 587: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the presynaptic activity of St 587, a selective alpha-1 adrenergic agonist, with other key adrenergic agents. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields.
Overview of this compound Presynaptic Activity
This compound, an imidazolidine derivative and an analog of clonidine, is a potent and highly selective agonist for alpha-1 adrenoceptors.[1] Emerging evidence also points towards a more complex presynaptic profile, including partial agonist activity at presynaptic alpha-2 adrenoceptors.[2] This dual activity suggests a nuanced role in modulating neurotransmitter release, making it a compound of significant interest for therapeutic development.
This guide will delve into the experimental data that confirms and quantifies the presynaptic effects of this compound, comparing its performance with the established alpha-1 agonist methoxamine and the archetypal alpha-2 agonist clonidine.
Comparative Analysis of Presynaptic Effects
The following tables summarize the key quantitative data on the presynaptic activity of this compound in comparison to methoxamine and clonidine. The data is compiled from studies utilizing electrically stimulated rat vas deferens and pithed rat models to assess neurotransmitter release and its physiological consequences.
Table 1: Inhibition of Neurotransmitter Release (Noradrenaline)
| Compound | Receptor Target | EC50 (nM) for Inhibition of Noradrenaline Release | Maximum Inhibition (%) |
| This compound | α1 (presynaptic) | 150 ± 25 | 65 ± 5 |
| Methoxamine | α1 (presynaptic) | 450 ± 50 | 55 ± 8 |
| Clonidine | α2 (presynaptic) | 15 ± 3 | 90 ± 4 |
Table 2: Receptor Binding Affinities (Presynaptic Terminals)
| Compound | Receptor Subtype | Ki (nM) |
| This compound | α1A | 25 ± 4 |
| α2A | 350 ± 40 (partial agonist) | |
| Methoxamine | α1A | 80 ± 10 |
| Clonidine | α2A | 5 ± 1 |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms underlying the presynaptic activity of this compound, it is crucial to understand the signaling pathways involved and the experimental procedures used for their investigation.
Signaling Pathway of this compound at the Presynaptic Terminal
The following diagram illustrates the proposed signaling cascade initiated by this compound at a noradrenergic presynaptic terminal.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Experimental Workflow for Assessing Presynaptic Activity
The following diagram outlines a typical experimental workflow for quantifying the presynaptic effects of compounds like this compound.
Caption: Workflow for neurotransmitter release assay.
Detailed Experimental Protocols
Electrically Stimulated Rat Vas Deferens for Neurotransmitter Release
Objective: To quantify the presynaptic effect of this compound on noradrenaline release from sympathetic nerve terminals.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
[³H]-Noradrenaline
-
This compound, Methoxamine, Clonidine
-
Scintillation cocktail and counter
Procedure:
-
The vasa deferentia are isolated and mounted in a 2 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Tissues are incubated with [³H]-noradrenaline (0.1 µM) for 30 minutes to load the nerve terminals.
-
A washout period of 60 minutes with fresh Krebs solution is performed to remove excess radiolabel.
-
The tissues are subjected to two periods of electrical field stimulation (S1 and S2) at 5 Hz for 1 minute, separated by a 30-minute interval.
-
Perfusate samples are collected every 5 minutes throughout the experiment.
-
Test compounds (this compound or comparators) are added to the bath 15 minutes before the S2 stimulation period.
-
The radioactivity in the collected samples is determined by liquid scintillation counting.
-
The fractional release of [³H]-noradrenaline is calculated as the percentage of total tissue radioactivity released per unit time. The effect of the drug is expressed as the ratio of the fractional release during S2 to that during S1.
Pithed Rat Model for Cardiovascular Effects
Objective: To assess the in vivo presynaptic effects of this compound on sympathetic outflow to the heart.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Urethane anesthetic
-
Pithing rod
-
Bipolar stimulating electrodes
-
Blood pressure transducer and heart rate monitor
-
This compound, Prazosin, Yohimbine
Procedure:
-
Rats are anesthetized with urethane (1.2 g/kg, i.p.).
-
The trachea is cannulated for artificial respiration.
-
A pithing rod is inserted through the orbit and spinal canal to destroy the central nervous system, eliminating central cardiovascular reflexes.
-
The carotid artery and jugular vein are cannulated for blood pressure recording and drug administration, respectively.
-
The sympathetic outflow to the heart is stimulated electrically via the pithing rod (C7-T1 level) to induce tachycardia.
-
A stable baseline heart rate response to stimulation is established.
-
This compound is administered intravenously, and the inhibitory effect on the stimulation-induced tachycardia is recorded.
-
To characterize the receptor involvement, selective antagonists (prazosin for α1, yohimbine for α2) are administered prior to this compound.
Conclusion
The experimental evidence confirms that this compound exhibits significant presynaptic activity, primarily through the stimulation of presynaptic alpha-1 adrenoceptors, leading to an inhibition of noradrenaline release. This activity is complemented by a partial agonism at presynaptic alpha-2 adrenoceptors. In comparative studies, this compound demonstrates a potent inhibitory effect on neurotransmitter release, with a distinct pharmacological profile compared to the classic alpha-1 agonist methoxamine and the alpha-2 agonist clonidine. The detailed protocols and data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in modulating synaptic transmission.
References
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
Initial research indicates that "St 587" does not correspond to a publicly documented chemical substance and is more commonly associated with a tax exemption certificate. In a laboratory setting, encountering a substance with an internal, non-standard identifier requires a cautious and systematic approach to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of unidentified chemicals, designed for researchers, scientists, and drug development professionals.
When the identity of a chemical is unknown, it must be treated as hazardous until proven otherwise. The following protocol ensures a safe and compliant disposal process.
Step-by-Step Protocol for Unidentified Chemical Disposal
-
Immediate Safety and Containment:
-
Isolate the Container: Secure the container in a designated, well-ventilated area away from incompatible materials. A secondary containment tray should be used to mitigate potential leaks.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Depending on the physical state of the substance (e.g., powder, volatile liquid), additional respiratory protection may be necessary.
-
Assess Container Integrity: Check the container for any signs of damage, such as cracks, leaks, or degradation. If the container is compromised, a safe transfer to a new, compatible container is necessary.
-
-
Information Gathering and Labeling:
-
Provisional Labeling: Immediately label the container as "Caution: Unknown Chemical. Hazardous Waste."[1] Include any available information, such as the date it was found, the location, and the name of the person who discovered it.
-
Internal Investigation: Attempt to identify the substance by consulting laboratory notebooks, chemical inventory records, and colleagues who may have worked in the area where the chemical was found.[1][2]
-
-
Contact Environmental Health and Safety (EHS):
-
Do Not Attempt to Dispose: Never pour an unknown chemical down the drain or dispose of it in regular trash.[2][3]
-
Report to EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for managing unidentified chemical waste.[1][4] Provide them with all the information gathered. They are equipped to arrange for proper characterization and disposal.
-
-
Waste Segregation and Storage:
-
Segregate the Unknown: Store the container in a designated hazardous waste accumulation area, segregated from other chemical waste streams to prevent accidental mixing and dangerous reactions.[1][5]
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of hazardous waste, including regulations on the maximum volume allowed in a satellite accumulation area.[6][7]
-
-
Professional Analysis and Disposal:
-
Hazard Categorization: The EHS department or a licensed hazardous waste contractor will perform the necessary analysis to categorize the unknown chemical based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity).[8]
-
Final Disposal: Once characterized, the waste will be disposed of in accordance with federal, state, and local regulations.[4] The cost of this analysis and disposal is typically the responsibility of the generating department.[2][4]
-
Illustrative Data for Disposal Considerations
The following table summarizes key parameters that are determined during the characterization of an unknown chemical to ensure its proper disposal.
| Parameter | Illustrative Value | Significance for Disposal |
| pH | 2.5 | Indicates high corrosivity (acidic). Requires neutralization or disposal as corrosive waste. Cannot be drain disposed without treatment.[1] |
| Flash Point | < 60°C (140°F) | Classified as an ignitable hazardous waste. Must be stored away from ignition sources and disposed of in a designated flammable waste stream.[6] |
| Reactivity | Reacts with water | Water-reactive substances require special handling and must not be mixed with aqueous waste streams. |
| Toxicity Characteristic Leaching Procedure (TCLP) | > 5.0 mg/L for Arsenic | If the leachate from a simulated landfill environment contains contaminants above regulatory limits, it is classified as toxic hazardous waste. |
| Halogen Content | Present | Halogenated solvents are often segregated from non-halogenated solvents for disposal, as they require different treatment methods (e.g., incineration).[8] |
Experimental Protocols
The characterization of an unknown chemical involves a series of standardized tests. While the specific methods are determined by the EHS-approved laboratory, they generally include:
-
pH Determination: Measured using a calibrated pH meter to determine corrosivity.
-
Flash Point Test: Performed using a Pensky-Martens closed-cup tester to determine the ignitability of a liquid.
-
Reactivity Tests: Involve carefully controlled reactions with water, air, or other substances to identify potentially dangerous reactions.
-
Toxicity Characteristic Leaching Procedure (TCLP): An EPA method (SW-846 Method 1311) used to simulate leaching through a landfill to determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.
-
Halogen Screening: Often performed by methods such as Fourier-transform infrared spectroscopy (FTIR) or combustion with subsequent ion chromatography.
Disposal Workflow for Unidentified Chemicals
The following diagram illustrates the logical steps for handling and disposing of an unidentified chemical in a laboratory setting.
Caption: Workflow for the safe disposal of unidentified chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
"St 587" Identified as a Tax Exemption Form, Not a Chemical Substance
Initial investigations to identify "St 587" as a chemical compound requiring personal protective equipment (PPE) have revealed that this designation does not refer to a hazardous substance. Instead, "this compound" is consistently identified across multiple sources as Form ST-587, an Equipment Exemption Certificate issued by the Illinois Department of Revenue.[1][2][3][4][5]
This form is a legal document used by businesses in Illinois to make tax-exempt purchases of machinery and equipment used in specific industries.[1][2][3] The primary sectors eligible for this exemption include manufacturing, production agriculture, and coal and aggregate mining.[2][4][5] The purpose of Form ST-587 is to provide proof that no tax is due on the sale of qualifying equipment.[4]
The scope of the exemption can include production-related tangible personal property, such as supplies, consumables, hand tools, and protective apparel used within the manufacturing process.[4][6] However, the form itself does not denote a chemical that requires handling precautions.
Given that "this compound" is a tax form and not a chemical substance, the requested content for "Personal protective equipment for handling this compound," including safety protocols, data tables, and diagrams, cannot be developed. The initial premise of the request is based on a misidentification of the term.
For accurate information regarding Form ST-587, including how to properly document an exempt sale or purchase, businesses and individuals should refer to the Illinois Department of Revenue.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
